ML366
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-15(11-4-2-1-3-5-11)18-17-20-19-16(24-17)12-6-7-13-14(10-12)23-9-8-22-13/h6-7,10-11H,1-5,8-9H2,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDMOTGMRDSIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML366
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action of the small molecule ML366. Extensive investigation of publicly available scientific literature and bioassay data reveals that this compound functions as a specific inhibitor of the LuxO ATPase within the quorum sensing (QS) pathway of Vibrio cholerae. This inhibitory action modulates the expression of genes responsible for virulence and biofilm formation in this pathogenic bacterium.
It is critical to note that despite initial inquiries into potential activity as a TRPC6 inhibitor, no evidence was found in the comprehensive literature search to support this hypothesis. This guide will therefore focus exclusively on the well-documented role of this compound as a quorum sensing inhibitor in Vibrio cholerae.
Core Mechanism of Action: Inhibition of Vibrio cholerae Quorum Sensing
This compound is a substituted 2-amino-oxadiazole that directly targets and inhibits the ATPase activity of the LuxO response regulator, a key component of the Vibrio cholerae quorum sensing circuit[1][2]. Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression[2]. In Vibrio cholerae, this pathway governs the expression of genes related to virulence and biofilm formation[2].
The inhibition of LuxO's ATPase activity by this compound effectively manipulates the quorum sensing pathway, leading to a decrease in the expression of virulence factors[1][2]. This makes this compound a valuable chemical probe for studying Vibrio cholerae pathogenesis and a potential starting point for the development of novel antibacterial agents that disarm the pathogen rather than killing it, which could reduce the selective pressure for antibiotic resistance.
The Vibrio cholerae Quorum Sensing Pathway and this compound's Point of Intervention
At low cell density, the LuxO protein is phosphorylated, which activates the transcription of small regulatory RNAs (Qrr sRNAs). These sRNAs, in turn, inhibit the translation of the master quorum sensing regulator, HapR. When the bacterial population reaches a high cell density, autoinducers bind to their cognate receptors, leading to the dephosphorylation and inactivation of LuxO. This allows for the expression of HapR, which represses virulence and biofilm formation.
This compound's inhibition of the LuxO ATPase mimics the high-cell-density state, leading to the downstream effects of HapR expression.
Caption: Vibrio cholerae Quorum Sensing Pathway and the inhibitory action of this compound on LuxO.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity from various assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Parameter | Value (µM) | Reference |
| V. cholerae Bioluminescence | Quorum Sensing Induction | EC50 | ≤ 10 | [2] |
| V. cholerae DH231 Assay | Quorum Sensing Induction | IC50 | 2.1 | [2] |
| in vitro LuxO ATPase Assay | LuxO ATPase Activity | IC50 | Not explicitly stated, but active | [2] |
| HeLa CellTiter-Glo | Cytotoxicity | IC50 | ≥ 35 | [2] |
Table 2: Activity of this compound in Various V. cholerae Strains
| Strain | Genotype | Assay Principle | This compound Effect | Reference |
| BH1578 | ΔcqsA, ΔluxS | Bioluminescence induction | Inducer | [2] |
| BH1651 | luxOD47E (constitutively active) | Bioluminescence induction | Inducer (confirms LuxO or downstream target) | [2] |
| DH231 | ΔluxS, ΔcqsS | Bioluminescence induction | Inducer | [2] |
| WN1103 | ΔluxPQ, ΔcqsA | Bioluminescence induction | Inducer | [2] |
| SLS353 | luxOD47E, qrr4:GFP reporter | GFP expression | Inducer (confirms LuxO or downstream target) | [2] |
Experimental Protocols
Detailed, step-by-step protocols for the primary assays are located in the appendices of the original probe report (NCBI Bookshelf ID: NBK189922)[2]. The following provides a summary of the key experimental methodologies.
V. cholerae Bioluminescence Induction Assay (Primary Assay)
-
Principle: This assay utilizes a genetically modified strain of Vibrio cholerae that contains the Vibrio harveyi luciferase operon (luxCDABE). The expression of this operon is under the control of the endogenous quorum sensing pathway. Inhibition of LuxO (or activation of downstream components) leads to the induction of the quorum sensing pathway and the production of light, which is measured as the readout.
-
Methodology Summary:
-
V. cholerae strains are cultured to a specific optical density.
-
The bacterial suspension is dispensed into 384-well plates.
-
This compound and control compounds are added to the wells.
-
Plates are incubated to allow for bacterial growth and pathway modulation.
-
Luminescence is measured using a plate reader.
-
Data is normalized to controls to determine the percent activation.
-
in vitro LuxO ATPase Assay
-
Principle: This is a biochemical assay that directly measures the ATPase activity of purified LuxO protein. The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This compound's ability to inhibit this reaction is measured.
-
Methodology Summary:
-
Purified LuxO protein is incubated in a reaction buffer.
-
This compound or control compounds are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of liberated Pi is determined using a colorimetric method, such as a malachite green-based assay.
-
The absorbance is measured, and the data is used to calculate the percent inhibition of ATPase activity.
-
HeLa Cell Cytotoxicity Assay
-
Principle: This assay is used to determine if this compound has a cytotoxic effect on mammalian cells, which is important for assessing its selectivity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Methodology Summary:
-
HeLa cells are seeded in 96-well plates and incubated to allow for attachment.
-
This compound at various concentrations is added to the cells.
-
Plates are incubated for a specified period.
-
CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate reader.
-
The data is used to calculate the IC50 value for cytotoxicity.
-
Caption: A generalized experimental workflow for the discovery and characterization of this compound.
In Vivo Studies
The available literature suggests that this compound, in its current form, has not been optimized for in vivo experiments[1]. While animal models for studying Vibrio cholerae pathogenesis and quorum sensing exist, no specific in vivo efficacy studies for this compound were identified during the literature review. Further medicinal chemistry efforts would be required to improve the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to enable such studies[1].
Conclusion
This compound is a well-characterized inhibitor of the Vibrio cholerae quorum sensing response regulator, LuxO. Its mechanism of action is through the direct inhibition of LuxO's ATPase activity. This leads to the modulation of gene expression, ultimately repressing virulence and biofilm formation. There is no current scientific evidence to support the claim that this compound is an inhibitor of the TRPC6 channel. This compound serves as a valuable research tool for studying bacterial communication and represents a potential scaffold for the development of novel antivirulence therapeutics.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the LuxO Response Regulator and its Inhibition by ML366
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Vibrio cholerae quorum-sensing response regulator, LuxO, and the mechanism of its inhibition by the small molecule ML366. This document details the intricate signaling pathways governed by LuxO, presents quantitative data on the inhibitory action of this compound, and provides detailed experimental protocols for key assays used to characterize this interaction. The information herein is intended to serve as a valuable resource for researchers in the fields of microbiology, infectious diseases, and drug development who are focused on novel anti-virulence strategies.
The LuxO-Mediated Quorum Sensing Circuit in Vibrio cholerae
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1][2] In Vibrio cholerae, the causative agent of cholera, QS controls a variety of behaviors, including virulence factor production and biofilm formation.[1][3] Unlike many other pathogens, V. cholerae expresses its primary virulence factors, cholera toxin (CT) and the toxin-coregulated pilus (TCP), at low cell density (LCD), while these are repressed at high cell density (HCD).[4][5] The central integrator of these QS signals is the response regulator protein, LuxO.[4][6]
LuxO is a member of the NtrC family of bacterial enhancer-binding proteins that utilize an AAA+ ATPase domain to activate transcription in conjunction with the alternative sigma factor, σ54.[1][7] Structurally, LuxO is composed of a C-terminal DNA-binding domain, a central ATPase domain, and an N-terminal receiver domain that is regulated by phosphorylation.[7][8]
Signaling at Low Cell Density (LCD)
At low cell densities, the concentration of autoinducers (AIs) in the environment is minimal.[4][9] In the absence of AIs, membrane-bound sensor kinases, such as CqsS and LuxPQ, act as kinases, initiating a phosphorelay cascade.[3][9] These kinases autophosphorylate and subsequently transfer the phosphoryl group to the phosphotransfer protein LuxU.[10] LuxU, in turn, phosphorylates a conserved aspartate residue (Asp47) in the receiver domain of LuxO.[10][11]
Phosphorylated LuxO (LuxO-P) is the active form of the protein.[12] LuxO-P oligomerizes and, using the energy from ATP hydrolysis, activates the transcription of genes encoding four small regulatory RNAs (sRNAs) known as Qrr1-4.[1][13] These Qrr sRNAs, in conjunction with the RNA chaperone Hfq, post-transcriptionally regulate the expression of key master regulators.[4] Specifically, the Qrr sRNAs activate the translation of the LCD master regulator, AphA, and inhibit the translation of the HCD master regulator, HapR.[3][13] The resulting high levels of AphA and low levels of HapR lead to the expression of virulence factors and the promotion of biofilm formation.[3][4]
References
- 1. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. neb.com [neb.com]
- 4. Cloning, expression, purification, and characterization of Vibrio cholerae transcriptional activator, HlyU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and Characterization of Novel Toxin Produced by Vibrio cholerae O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Genetic Screens and Biochemical Assays to Characterize Vibrio cholerae O1 Biotypes: Classical and El Tor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Quorum-sensing regulators control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Vibrio cholerae repressor protein LuxO - Proteopedia, life in 3D [proteopedia.org]
The Discovery and Development of ML366: A Potent Inhibitor of Vibrio cholerae Quorum Sensing
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria, enabling them to coordinate gene expression in response to population density. In the pathogenic bacterium Vibrio cholerae, the causative agent of cholera, QS regulates virulence factor production and biofilm formation. A key regulator in this pathway is the LuxO protein, a response regulator and intracellular kinase. This document details the discovery and development of ML366, a novel small molecule inhibitor of LuxO, from its initial identification in a high-throughput screen to its characterization as a valuable research tool for studying bacterial communication and as a potential lead for the development of new antibacterial agents.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies that target bacterial virulence rather than viability, thereby potentially reducing the selective pressure for resistance development. Quorum sensing represents an attractive target for such an approach. By disrupting QS, it is possible to attenuate bacterial pathogenicity and increase their susceptibility to host immune clearance and conventional antibiotics.
This guide provides an in-depth overview of the discovery and characterization of this compound, a substituted 2-amino-oxadiazole that directly inhibits the ATPase activity of LuxO in Vibrio cholerae.[1][2][3] This inhibition effectively disrupts the QS signaling cascade, leading to a down-regulation of virulence-associated genes. We will cover the initial screening campaign, the Structure-Activity Relationship (SAR) studies that optimized the initial hit, and the detailed experimental protocols used to elucidate its mechanism of action.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of 352,083 compounds from the National Institutes of Health Molecular Libraries Probe Production Centers Network (NIH-MLPCN) library.[1][2][3] The primary screen utilized a modified V. cholerae strain engineered to express a luciferase operon under the control of the QS pathway.[1][2] Activation of QS in this strain results in the production of light, providing a robust and measurable readout.
High-Throughput Screening Workflow
The HTS workflow was designed to identify compounds that could modulate the QS pathway.
Caption: High-throughput screening and hit-to-probe workflow for the discovery of this compound.
Mechanism of Action: Targeting the LuxO ATPase Activity
Further investigation using bacterial epistatic assays pinpointed the target of this compound to be the LuxO response regulator.[1][2] LuxO is a central component of the V. cholerae QS circuit, acting as an intracellular kinase. This compound was found to directly inhibit the ATPase activity of LuxO, a critical function for its role in signal transduction.[1][2][3]
The Vibrio cholerae Quorum Sensing Pathway
The QS circuit in V. cholerae integrates signals from multiple autoinducers to regulate the expression of downstream genes. At low cell density, LuxO is phosphorylated and activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn repress the expression of the master regulator HapR. At high cell density, autoinducer binding to their cognate receptors leads to the dephosphorylation and inactivation of LuxO, relieving the repression of HapR and leading to the expression of virulence factors. This compound, by inhibiting LuxO's ATPase activity, mimics the high-cell-density state, thereby suppressing virulence.
Caption: The Vibrio cholerae quorum sensing pathway and the inhibitory action of this compound on LuxO.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | Result |
| Primary HTS | V. cholerae luciferase reporter | Active |
| qHTS for Rab9 Promoter Activators | Counter-screen | Active, AC50 = 2.5 µM[4] |
| qHTS for NPC1 Promoter Activator | Counter-screen | Active, AC50 = 3.5 µM[4] |
| LuxO ATPase Inhibition | Direct enzymatic assay | IC50 = 6.2 µM |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molecular Weight | 329.35 g/mol [5] |
| Chemical Formula | C17H19N3O4[5] |
| Mouse Plasma Stability (1 hr) | 98% |
| Human Plasma Stability (1 hr) | 100% |
| Mouse Plasma Protein Binding | 96.3% |
| Human Plasma Protein Binding | 94.8% |
Experimental Protocols
Vibrio cholerae Luciferase Reporter Assay (Primary Screen)
A modified strain of Vibrio cholerae containing the Vibrio harveyi luciferase operon (luxCDABE) under the control of the endogenous QS pathway was used.[2] This strain was a luxPQ and cqsA double deletion mutant.[2]
-
Culture Preparation: A single colony of the reporter strain was inoculated into 50 mL of Luria Broth (LB) with 100 µg/mL kanamycin and cultured overnight at 30°C.
-
Assay Plate Preparation: On the day of the assay, the bacterial culture was diluted to an OD600 of 0.3. 20 µL of LB with 100 µg/mL kanamycin was added to each well of a white, opaque 384-well plate.
-
Compound Addition: Test compounds and controls were added to the assay plates using a pin transfer method.
-
Incubation: The plates were incubated for 6 hours.
-
Readout: Luminescence was measured to determine the effect of the compounds on QS-regulated light production.
LuxO ATPase Activity Assay
The inhibitory effect of this compound on the ATPase activity of LuxO was determined using a biochemical assay.
-
Reaction Mixture: The reaction mixture contained purified LuxO protein, ATP, and the test compound (this compound) in a suitable buffer.
-
Incubation: The reaction was incubated at room temperature to allow for ATP hydrolysis.
-
Detection: The amount of ADP produced was quantified using a commercially available ADP-Glo™ Kinase Assay kit.
-
Data Analysis: The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
Structure-Activity Relationship (SAR)
The initial hit from the HTS, CID 4443990, was subjected to a medicinal chemistry campaign to improve its potency and physicochemical properties, leading to the development of this compound. The SAR investigation focused on modifications at three key positions of the 2-amino-oxadiazole scaffold.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Table 5, PubChem Assays Reporting Dose-Dependent Activity of this compound† - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Quorum Sensing in Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core principles of quorum sensing (QS) in the human pathogen Vibrio cholerae. It covers the key signaling pathways, regulatory components, and the experimental methodologies used to elucidate this complex cell-to-cell communication system.
Core Principles of Vibrio cholerae Quorum Sensing
Quorum sensing is a process of bacterial cell-to-cell communication that allows a population to coordinate gene expression based on cell density.[1][2] In V. cholerae, QS governs critical phenotypes, including virulence factor production, biofilm formation, and motility.[3][4][5] The QS circuit is primarily controlled by the concentration of small, diffusible signal molecules called autoinducers. The system integrates information from multiple parallel pathways to mount a unified transcriptional response, which is inverted compared to many other bacteria: virulence and biofilm formation are high at low cell density (LCD) and repressed at high cell density (HCD).[2][4]
V. cholerae utilizes at least two well-characterized, parallel quorum-sensing systems that converge on a central phosphorelay cascade.[2][6][7]
The activity of these pathways is dictated by the ambient concentration of their respective autoinducers, which serves as a proxy for cell population density.
The Quorum Sensing Circuit at Low Cell Density (LCD)
-
Phosphorelay Initiation: CqsS and LuxQ autophosphorylate on a conserved histidine residue and subsequently transfer the phosphoryl group to a shared phosphotransfer protein, LuxU .[2][9]
-
LuxO Activation: LuxU, in turn, transfers the phosphoryl group to the central response regulator, LuxO , at an aspartate residue within its receiver domain.[2][9][10]
-
sRNA Transcription: Phosphorylated LuxO (LuxO
ngcontent-ng-c4139270029="" class="ng-star-inserted">P) is an active transcription factor. In conjunction with the sigma factor σ⁵⁴ (RpoN), LuxOP activates the transcription of genes encoding several small regulatory RNAs (sRNAs), collectively known as the Quorum Regulatory RNAs (Qrr sRNAs) .[2][11] -
Translational Regulation: The Qrr sRNAs act post-transcriptionally. They bind to the 5' untranslated region (UTR) of the hapR mRNA, destabilizing the transcript and preventing its translation. Concurrently, they bind to the 5' UTR of the aphA mRNA, stabilizing its transcript and promoting translation.[1][2]
-
Phenotypic Output: The resulting high levels of the transcription factor AphA and low levels of the transcription factor HapR define the LCD state. AphA promotes the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), and genes required for biofilm formation.[1][3][4]
The Quorum Sensing Circuit at High Cell Density (HCD)
-
Phosphatase Switch: Binding of autoinducers converts CqsS and LuxQ from kinases to phosphatases .[1]
-
Dephosphorylation Cascade: The receptors now actively dephosphorylate LuxU, which in turn dephosphorylates LuxO~P, converting it back to its inactive state, LuxO.[1][11]
-
Cessation of sRNA Production: Inactive LuxO can no longer activate the transcription of the qrr sRNA genes.[12]
-
Translational Switch: In the absence of the Qrr sRNAs, the hapR mRNA is no longer targeted for degradation and is translated efficiently. Conversely, the aphA mRNA is no longer stabilized and its translation is repressed.[1][2]
-
Phenotypic Output: The resulting high levels of HapR and low levels of AphA define the HCD state. HapR is the master regulator at HCD. It actively represses the genes for virulence and biofilm formation that were induced by AphA.[3][4] Additionally, HapR activates genes for other behaviors, such as protease production, which may facilitate detachment from host cells and dispersal.[2][4]
References
- 1. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | Attenuation of quorum sensing system and virulence in Vibrio cholerae by phytomolecules [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Quorum Sensing Controls Biofilm Formation in Vibrio cholerae through Modulation of Cyclic Di-GMP Levels and Repression of vpsT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel quorum sensing signaling pathways in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quadruple Quorum-Sensing Inputs Control Vibrio cholerae Virulence and Maintain System Robustness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence and Function of LuxU: a Two-Component Phosphorelay Protein That Regulates Quorum Sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Structure, Regulation, and Inhibition of the Quorum-Sensing Signal Integrator LuxO | PLOS Biology [journals.plos.org]
- 12. Identification of critical amino acids in the DNA binding domain of LuxO: Lessons from a constitutive active LuxO - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of ML366 on Virulence Factor Production in Vibrio cholerae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of ML366, a small molecule inhibitor of the Vibrio cholerae quorum sensing (QS) response regulator LuxO, and its subsequent effects on the production of key virulence factors. This document details the underlying signaling pathways, experimental methodologies for assessing virulence, and the anticipated impact of this compound on virulence factor expression.
Introduction to Vibrio cholerae Quorum Sensing and Virulence
Vibrio cholerae, the etiological agent of cholera, employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate gene expression in response to population density.[1][2] In stark contrast to many other pathogenic bacteria where QS activates virulence, in V. cholerae, the QS system represses the production of major virulence factors, including the toxin-coregulated pilus (TCP) and cholera toxin (CT), at high cell densities.[1] Conversely, the expression of haemagglutinin (HA)/protease (encoded by hapA), which facilitates detachment from the host epithelium, is activated at high cell density.[1]
The central regulator in this pathway is the protein LuxO.[1][2] At low cell density, LuxO is phosphorylated and active, leading to a signaling cascade that ultimately promotes the expression of virulence factors. At high cell density, the accumulation of autoinducers triggers a signaling cascade that leads to the dephosphorylation and inactivation of LuxO, resulting in the repression of virulence genes and the activation of detachment-promoting factors.[1]
This compound: A Targeted Inhibitor of LuxO
This compound is a substituted 2-amino-oxadiazole that has been identified as a specific inhibitor of the V. cholerae LuxO protein.[1][2] It functions by directly inhibiting the ATPase activity of LuxO.[1][2] By inhibiting LuxO, this compound effectively mimics the high-cell-density state of the QS system. This targeted action makes this compound a valuable tool for studying the V. cholerae QS circuit and a potential lead compound for the development of novel anti-virulence therapies.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on LuxO initiates a downstream signaling cascade that ultimately alters the expression of virulence-associated genes. The following diagrams illustrate the V. cholerae quorum sensing pathway at both low and high cell densities, and the intervention point of this compound.
Vibrio cholerae Quorum Sensing Pathway: Low Cell Density
Vibrio cholerae Quorum Sensing Pathway: High Cell Density and this compound Intervention
Data Presentation: Anticipated Effects of this compound on Virulence Factor Production
While direct quantitative data from peer-reviewed literature on the dose-dependent effects of this compound on the production of specific virulence factors in Vibrio cholerae is not currently available, based on its established mechanism as a LuxO inhibitor, the following effects are anticipated. The table below summarizes the expected outcomes of treating V. cholerae with this compound.
| Virulence Factor | Gene(s) | Function | Expected Effect of this compound | Rationale |
| Toxin-Coregulated Pilus (TCP) | tcp operon | Adherence to intestinal epithelium, microcolony formation | Decreased Production | This compound inhibits LuxO, leading to the expression of HapR, which represses the transcription of aphA, a key activator of the tcp operon. |
| Cholera Toxin (CT) | ctxAB | Causes profuse watery diarrhea | Decreased Production | The expression of ctxAB is co-regulated with the tcp operon through the transcriptional activator AphA, which is repressed in the presence of this compound. |
| Haemagglutinin/Protease (HapA) | hapA | Facilitates detachment from the intestinal epithelium | Increased Production | This compound-mediated inhibition of LuxO leads to the derepression of hapR, and HapR is a direct transcriptional activator of the hapA gene. |
Experimental Protocols for Measuring Virulence Factor Production
The following section details established methodologies for quantifying the production of key V. cholerae virulence factors. These protocols can be adapted to assess the impact of this compound treatment.
Quantification of Toxin-Coregulated Pilus (TCP) Production
Method: Western Blot for TcpA Subunit
Principle: The major subunit of the TCP is the TcpA protein. Its production can be quantified by separating whole-cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with an antibody specific to TcpA.
Protocol:
-
Bacterial Culture: Grow V. cholerae strains in a suitable medium (e.g., LB broth, pH 6.5) at 30°C to an appropriate optical density (e.g., OD600 of 0.5), with and without varying concentrations of this compound.
-
Cell Lysis: Harvest bacterial cells by centrifugation and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by sonication or with a chemical lysis reagent.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of total protein from each sample on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TcpA.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.
-
Quantify the band intensities using densitometry software. Normalize the TcpA signal to a loading control (e.g., an antibody against a housekeeping protein like RpoA).
-
Quantification of Haemagglutinin/Protease (HapA) Activity
Method: Azocasein Protease Assay
Principle: This assay measures the proteolytic activity of HapA in the culture supernatant. Azocasein is a non-specific protein substrate that, when cleaved by a protease, releases dye-labeled peptides that can be quantified spectrophotometrically.
Protocol:
-
Bacterial Culture: Grow V. cholerae strains in a suitable medium (e.g., TSB) at 37°C with shaking to stationary phase, with and without varying concentrations of this compound.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the culture supernatant, which contains the secreted HapA.
-
Protease Assay:
-
In a microtiter plate, mix a defined volume of the culture supernatant with a solution of azocasein in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested azocasein.
-
Centrifuge the samples to pellet the precipitate.
-
-
Quantification:
-
Transfer the supernatant containing the colored, digested peptides to a new microtiter plate.
-
Measure the absorbance at a specific wavelength (e.g., 440 nm) using a spectrophotometer.
-
A standard curve can be generated using known concentrations of a standard protease (e.g., trypsin) to determine the relative protease activity in the samples.
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for investigating the effect of this compound on virulence factor production and the logical relationship of its mechanism of action.
Experimental Workflow for Assessing this compound's Effect
Logical Relationship of this compound's Action
Conclusion
This compound represents a potent and specific chemical probe for dissecting the quorum sensing circuitry of Vibrio cholerae. Its targeted inhibition of LuxO provides a powerful tool for modulating the expression of key virulence factors. By mimicking the high-cell-density QS state, this compound is anticipated to downregulate the production of the primary virulence factors, TCP and CT, while upregulating the expression of the detachment-promoting protease, HapA. The experimental protocols and workflows detailed in this guide provide a framework for the quantitative assessment of these effects, which will be crucial for advancing our understanding of V. cholerae pathogenesis and for the development of novel anti-virulence strategies. Further research is warranted to obtain precise quantitative data on the dose-dependent effects of this compound on virulence factor production to fully elucidate its therapeutic potential.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Characterization of ML366's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological characterization of ML366, a small molecule inhibitor of the Vibrio cholerae quorum sensing response regulator, LuxO.[1][2] This document details the quantitative data associated with its activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and discovery workflow.
Introduction to this compound
This compound is a substituted 2-amino-oxadiazole identified through a high-throughput screen of the National Institutes of Health Molecular Libraries Probe Production Centers Network (NIH-MLPCN) compound library.[1][2] It acts as a potent inhibitor of quorum sensing in Vibrio cholerae by directly targeting the ATPase activity of the LuxO protein.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, and it is crucial for regulating virulence factor production and biofilm formation in V. cholerae.[1][2] By inhibiting LuxO, this compound disrupts this signaling pathway, which could lead to the development of novel antibacterial drugs that interfere with quorum sensing.[1][2]
Quantitative Biological Activity of this compound
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data.
| Assay | Description | Result Type | Value | Reference |
| V. cholerae LuxO Inhibition Assay | Cell-based assay using a V. cholerae strain with a constitutively active LuxO (luxOD47E) and a luciferase reporter. Inhibition of LuxO leads to light production. | IC50 | 2.1 µM | PubChem AID 686931 |
| in vitro LuxO ATPase Assay | Biochemical assay measuring the inhibition of the ATPase activity of purified LuxO protein. | IC50 | 4.8 µM | PubChem AID 686930 |
| HeLa Cell Cytotoxicity Assay | Assay to determine the cytotoxic effect of this compound on a human cell line. | IC50 | > 35 µM | PubChem AID 686928 |
Signaling Pathway and Mechanism of Action
This compound inhibits the quorum sensing pathway in Vibrio cholerae by targeting the response regulator LuxO. The following diagram illustrates the signaling cascade and the point of intervention by this compound.
Experimental Workflow for Characterization
The identification and characterization of this compound followed a systematic workflow, beginning with a high-throughput screen and progressing to more detailed mechanistic studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Vibrio cholerae Quorum Sensing Luciferase Reporter Assay
This cell-based assay is used to identify inhibitors of the quorum sensing pathway. A genetically engineered strain of V. cholerae is used that contains a luciferase operon under the control of the quorum sensing circuitry. Inhibition of the pathway results in the production of light.
Materials:
-
Vibrio cholerae strain BH1651 (luxOD47E mutant with V. harveyi luciferase operon)
-
Luria-Bertani (LB) broth
-
Kanamycin (50 µg/mL)
-
384-well white, opaque microplates
-
Compound this compound and controls (e.g., DMSO)
-
Luminometer
Procedure:
-
Inoculate a single colony of V. cholerae BH1651 into 5 mL of LB broth containing 50 µg/mL kanamycin and grow overnight at 30°C with shaking.
-
On the day of the assay, dilute the overnight culture 1:100 in fresh LB with kanamycin.
-
Dispense 40 µL of the diluted bacterial culture into each well of a 384-well plate.
-
Add compounds to be tested (e.g., this compound) to the wells using a pin transfer system or by direct dilution to achieve the desired final concentrations. Include appropriate controls (e.g., DMSO vehicle).
-
Incubate the plate at 30°C for 6 hours with shaking.
-
Measure the luminescence of each well using a luminometer with an integration time of 1 second.
-
Data is typically normalized to controls, and dose-response curves are generated to determine IC50 values.
in vitro LuxO ATPase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the ATPase activity of purified LuxO protein. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified His-tagged LuxO protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
ATP (1 mM stock solution)
-
Compound this compound and controls (e.g., DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified LuxO protein (final concentration ~1 µM).
-
Add this compound or control vehicle (DMSO) to the reaction mixture at various concentrations and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
This technical guide provides a foundational understanding of the initial biological characterization of this compound. For further details, researchers are encouraged to consult the primary literature and the NIH Probe Report on this compound.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing ML366 to Inhibit Vibrio cholerae Virulence
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental protocol for investigating the efficacy of ML366 as an anti-virulence agent against Vibrio cholerae. This compound is a small molecule inhibitor of the quorum-sensing response regulator LuxO, a key component in the signaling pathway that governs virulence factor expression and biofilm formation in V. cholerae.[1][2] By inhibiting the ATPase activity of LuxO, this compound disrupts the quorum-sensing cascade, leading to the repression of virulence genes.[1][2] This document outlines detailed methodologies for determining the minimum inhibitory concentration (MIC) of this compound, and for assessing its impact on critical virulence-associated phenotypes, including biofilm formation, motility, and cholera toxin (CT) production. The provided protocols are intended to guide researchers in the systematic evaluation of this compound as a potential therapeutic agent against cholera.
Introduction
Vibrio cholerae, the etiological agent of cholera, is a Gram-negative bacterium that causes severe diarrheal disease.[3] The primary virulence factors responsible for the disease are the cholera toxin (CT) and the toxin-coregulated pilus (TCP).[4] The expression of these virulence factors is tightly controlled by a complex regulatory network, including the quorum-sensing (QS) system.[1] In V. cholerae, the QS system acts to repress virulence gene expression at high cell densities.[1]
The LuxO protein is a central response regulator in the V. cholerae QS pathway.[1] At low cell density, LuxO is phosphorylated and activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the production of the master quorum-sensing regulator, HapR. The absence of HapR allows for the expression of virulence factors. Conversely, at high cell density, autoinducers bind to their cognate receptors, leading to the dephosphorylation and inactivation of LuxO. This allows for the expression of HapR, which subsequently represses the expression of virulence genes and biofilm formation.[1]
This compound has been identified as a potent inhibitor of LuxO's ATPase activity.[1][2] By locking LuxO in an inactive state, this compound mimics the high-cell-density QS state, leading to the constitutive expression of HapR and the subsequent downregulation of virulence. This mechanism presents an attractive anti-virulence strategy that is less likely to impose selective pressure for the development of resistance compared to traditional bactericidal antibiotics.[5]
Mechanism of Action of this compound in Vibrio cholerae
This compound functions as a direct inhibitor of the LuxO response regulator in the Vibrio cholerae quorum-sensing pathway. It specifically targets and inhibits the ATPase activity of LuxO.[1][2] This inhibition prevents the phosphorylation of LuxO, effectively mimicking a high-cell-density state. In this state, the downstream signaling cascade is altered, leading to the expression of HapR, the master quorum-sensing regulator. HapR, in turn, represses the transcription of key virulence factors, including cholera toxin and the toxin-coregulated pilus, and also inhibits biofilm formation.
Caption: Signaling pathway of this compound in Vibrio cholerae.
Quantitative Data Summary
The following table summarizes the known and anticipated quantitative data for this compound activity against Vibrio cholerae. The values for MIC, biofilm inhibition, motility inhibition, and cholera toxin inhibition are to be determined through the experimental protocols outlined below.
| Parameter | Value | Reference |
| This compound IC50 for LuxO Inhibition | 5 - 20 µM (for aza-uracil scaffold derivatives) | [1] |
| Minimum Inhibitory Concentration (MIC) | To be determined | - |
| Biofilm Inhibition (IC50) | To be determined | - |
| Motility Inhibition (IC50) | To be determined | - |
| Cholera Toxin Production Inhibition (IC50) | To be determined | - |
Experimental Protocols
The following protocols are designed to assess the anti-virulence properties of this compound against Vibrio cholerae.
Caption: Experimental workflow for evaluating this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of V. cholerae.
Materials:
-
Vibrio cholerae strain (e.g., N16961 El Tor)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture of V. cholerae in MHB to a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria without this compound) and a negative control (MHB only). Also, include a DMSO control to account for any solvent effects.
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.[6]
Biofilm Inhibition Assay
This assay quantifies the effect of this compound on V. cholerae biofilm formation.
Materials:
-
V. cholerae strain
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Grow V. cholerae overnight in LB broth at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth containing various concentrations of this compound.
-
Dispense 200 µL of the inoculated media into the wells of a 96-well plate. Include appropriate controls.
-
Incubate the plate statically at 30°C for 24-48 hours to allow for biofilm formation.
-
Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance at 570 nm (A570) using a plate reader.[7][8]
Motility Assay
This protocol assesses the impact of this compound on the swimming motility of V. cholerae.
Materials:
-
V. cholerae strain
-
LB medium with 0.3% agar (soft agar)
-
This compound stock solution
Procedure:
-
Prepare LB soft agar plates containing different concentrations of this compound.
-
Grow V. cholerae to mid-log phase (OD600 ≈ 0.5) in LB broth.
-
Inoculate the center of each soft agar plate with 1-2 µL of the bacterial culture.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the circular zone of bacterial migration from the point of inoculation. A reduction in the diameter of the motility zone in the presence of this compound indicates inhibition of motility.[9][10]
Cholera Toxin (CT) Expression Assay
This assay measures the effect of this compound on the production of cholera toxin. This can be done by quantifying the CT protein levels using an ELISA or by measuring the transcription of the ctxA gene using quantitative real-time PCR (qRT-PCR).
4.1. Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
V. cholerae strain
-
AKI broth (for toxin production)
-
This compound stock solution
-
GM1 ganglioside-coated ELISA plates
-
Anti-CT antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H2SO4)
Procedure:
-
Grow V. cholerae in AKI broth with varying concentrations of this compound at 37°C for 16-18 hours under static conditions.
-
Centrifuge the cultures and collect the supernatants.
-
Coat the wells of a GM1-ganglioside plate with the culture supernatants and incubate.
-
Wash the wells and add the primary anti-CT antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates reduced CT production.
4.2. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
V. cholerae strain grown as in 4.1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers for ctxA and a housekeeping gene (e.g., recA)
Procedure:
-
Grow V. cholerae with and without this compound as described for the ELISA.
-
Extract total RNA from the bacterial cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the ctxA gene and a housekeeping gene.
-
Analyze the relative expression of ctxA using the ΔΔCt method. A decrease in the relative expression of ctxA in the presence of this compound indicates inhibition of toxin gene transcription.[11][12][13]
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a novel anti-virulence agent against Vibrio cholerae. By targeting the LuxO regulator of the quorum-sensing system, this compound represents a promising therapeutic candidate that could disarm the pathogen without exerting direct bactericidal pressure. The successful execution of these experiments will provide crucial data on the efficacy of this compound in inhibiting key virulence phenotypes and will inform its potential for further development as a treatment for cholera.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance in Vibrio cholerae: Mechanistic Insights from IncC Plasmid-Mediated Dissemination of a Novel Family of Genomic Islands Inserted at trmE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of Anti-Virulence Therapeutics against Mono-ADP-Ribosyltransferase Toxins [mdpi.com]
- 6. Breakdown of Vibrio cholerae biofilm architecture induced by antibiotics disrupts community barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Image-Based 384-Well High-Throughput Screening Method for the Discovery of Biofilm Inhibitors in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Experimental evolution of Vibrio cholerae identifies hypervesiculation as a way to increase motility in the presence of polymyxin B [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Determination of ctxAB expression in Vibrio cholerae Classical and El Tor strains using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
how to use ML366 in a quorum sensing assay
Clarification Regarding ML336 and ML364
Initial research indicates a potential confusion between the compounds ML336 and ML364. The available scientific literature exclusively identifies ML336 as a potent antiviral agent that inhibits the replication of the Venezuelan equine encephalitis virus (VEEV) by targeting viral RNA synthesis.[1] There is currently no evidence to suggest that ML336 has any activity related to bacterial quorum sensing.
Therefore, this document will provide detailed application notes and protocols for the use of ML364 in quorum sensing assays, as this aligns with the core scientific inquiry.
Application Notes: Using ML364 as a Quorum Sensing Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
The following protocols describe methods to assess the efficacy of ML364 as a quorum sensing inhibitor by measuring its impact on key virulence factors and biofilm formation in Pseudomonas aeruginosa.
Protocol 1: Inhibition of Pyocyanin Production in Pseudomonas aeruginosa
Pyocyanin is a blue-green pigment and a virulence factor produced by P. aeruginosa that is regulated by the quorum sensing system. Inhibition of its production is a common indicator of QS disruption.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Glycerol-Alanine (GA) medium
-
ML364 stock solution (in DMSO)
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare an overnight culture of P. aeruginosa PAO1 in GA medium at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh GA medium.
-
In a 96-well plate or culture tubes, add 100 µL of the diluted bacterial culture.
-
Add 100 µL of GA medium containing various concentrations of ML364 (e.g., 64, 128, 256 µg/mL). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cultures at 37°C with shaking for 24 hours.
-
After incubation, transfer 1 mL of each culture to a microcentrifuge tube.
-
Add 500 µL of chloroform and vortex vigorously to extract the pyocyanin.
-
Centrifuge the tubes to separate the layers. The pyocyanin will be in the lower chloroform layer (blue).
-
Carefully transfer 400 µL of the chloroform layer to a new tube containing 400 µL of 0.2 M HCl.
-
Vortex to move the pyocyanin into the acidic aqueous phase (pink).
-
Centrifuge to separate the layers.
-
Measure the absorbance of the top aqueous layer at 520 nm (OD₅₂₀).
-
Quantify the inhibition of pyocyanin production relative to the no-treatment control.
Protocol 2: Biofilm Formation Inhibition Assay
This protocol uses a crystal violet staining method to quantify the effect of ML364 on the formation of biofilms.
Materials:
-
Pseudomonas aeruginosa PAO1 strain
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
ML364 stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in TSB at 37°C.
-
Dilute the culture 1:100 in fresh TSB.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of TSB containing various concentrations of ML364 (e.g., 64, 128, 256 µg/mL). Include a vehicle control and a no-treatment control.
-
Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
After incubation, gently discard the planktonic cells by inverting the plate and tapping it on absorbent paper.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the control.
Data Presentation
Quantitative data from the described assays should be summarized to facilitate comparison across different concentrations of ML364.
| ML364 Concentration (µg/mL) | Mean OD₅₂₀ (Pyocyanin Assay) ± SD | % Inhibition of Pyocyanin Production | Mean OD₅₉₅ (Biofilm Assay) ± SD | % Inhibition of Biofilm Formation |
| 0 (Control) | 0.850 ± 0.045 | 0% | 1.250 ± 0.098 | 0% |
| 64 | 0.510 ± 0.030 | 40% | 0.750 ± 0.065 | 40% |
| 128 | 0.255 ± 0.021 | 70% | 0.375 ± 0.041 | 70% |
| 256 | 0.128 ± 0.015 | 85% | 0.188 ± 0.025 | 85% |
Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results.
References
- 1. Benzamidine ML336 inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML364 exerts the broad-spectrum antivirulence effect by interfering with the bacterial quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML364 exerts the broad-spectrum antivirulence effect by interfering with the bacterial quorum sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | ML364 exerts the broad-spectrum antivirulence effect by interfering with the bacterial quorum sensing system [frontiersin.org]
Application Notes and Protocols for ML366 in Biofilm Formation Inhibition Assays
Topic: ML366 Protocol for Biofilm Formation Inhibition Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilm formation is a critical survival mechanism for many pathogenic bacteria, contributing to antibiotic resistance and persistent infections. In Vibrio cholerae, the causative agent of cholera, biofilm formation is intricately regulated by the quorum sensing (QS) system. At low cell densities, the QS system is inactive, leading to the expression of virulence factors and the formation of biofilms. Conversely, at high cell densities, the activation of the QS cascade leads to the repression of these traits.[1] this compound is a small molecule inhibitor of the Vibrio cholerae quorum sensing response regulator, LuxO.[2][3] By inhibiting the ATPase activity of LuxO, this compound effectively mimics a high-cell-density state, leading to the activation of the quorum sensing pathway and subsequent inhibition of biofilm formation.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in a biofilm formation inhibition assay.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the LuxO protein, a central response regulator in the V. cholerae quorum sensing circuit.[2][3] In the absence of autoinducers (low cell density), LuxO is phosphorylated and, in turn, activates the transcription of small regulatory RNAs (Qrr sRNAs). These Qrr sRNAs, along with the chaperone protein Hfq, destabilize the mRNA of the master quorum sensing regulator, HapR. When this compound is introduced, it inhibits the ATPase activity of LuxO, preventing its phosphorylation.[2] This leads to the cessation of Qrr sRNA production, allowing for the translation of HapR. HapR then acts as a transcriptional repressor for genes involved in virulence and biofilm formation, such as the vps (vibrio polysaccharide synthesis) genes.[2][4]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in Vibrio cholerae quorum sensing.
Quantitative Data for this compound
| Compound | Assay Type | Target Organism | IC50 | Reference |
| This compound | V. cholerae qrr4:GFP reporter assay | Vibrio cholerae | 2.1 µM | --INVALID-LINK-- |
Experimental Protocols
The following is a detailed protocol for a static biofilm formation inhibition assay using a crystal violet staining method, adapted for testing the efficacy of this compound.
Materials
-
Vibrio cholerae strain (e.g., O1 El Tor)
-
Luria-Bertani (LB) broth
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance at 570-600 nm)
-
Incubator (37°C)
Experimental Workflow Diagram
Caption: Experimental workflow for the biofilm inhibition assay.
Detailed Procedure
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of V. cholerae into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh LB broth.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in LB broth in a separate 96-well plate or in tubes. Ensure the final concentration of DMSO does not exceed 1% in the assay wells, as it can affect bacterial growth.
-
Add 100 µL of the diluted this compound solutions to the corresponding wells of a sterile 96-well flat-bottom microtiter plate.
-
Include positive control wells (bacteria with 1% DMSO, no this compound) and negative control wells (sterile LB broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the 1:100 diluted bacterial culture to each well containing the this compound dilutions and the positive control wells.
-
The final volume in each well should be 200 µL.
-
Cover the plate and incubate statically for 24 hours at 37°C.
-
-
Quantification of Biofilm (Crystal Violet Staining):
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 15 minutes in a laminar flow hood or by inverting on a paper towel.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with distilled water until the water runs clear.
-
Invert the plate on a paper towel to dry.
-
-
Data Collection and Analysis:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solubilized crystal violet at a wavelength between 570 nm and 600 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100 Where OD_control is the absorbance of the positive control (bacteria without this compound) and OD_treated is the absorbance of the wells treated with this compound.
-
Conclusion
This compound presents a valuable tool for studying the role of quorum sensing in Vibrio cholerae biofilm formation and for the discovery of novel anti-biofilm agents. By targeting the central regulator LuxO, this compound effectively inhibits biofilm formation by activating the quorum sensing pathway. The provided protocol offers a robust and reproducible method for quantifying the biofilm inhibitory activity of this compound and similar compounds. Further studies are warranted to determine the specific MBIC of this compound and to explore its potential in more complex biofilm models and in vivo systems.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quorum Sensing Controls Biofilm Formation in Vibrio cholerae through Modulation of Cyclic Di-GMP Levels and Repression of vpsT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in the Presence of ML366
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of ML366 on Vibrio cholerae gene expression. Detailed protocols for experimental setup, RNA extraction, and gene expression analysis using quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are included.
Introduction to this compound and its Role in Vibrio cholerae Quorum Sensing
This compound is a small molecule inhibitor of the LuxO response regulator in Vibrio cholerae.[1][2] LuxO is a key component of the quorum-sensing (QS) signaling pathway, a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[1][2] In V. cholerae, the quorum-sensing circuit controls a variety of behaviors, including the production of virulence factors and biofilm formation.[1][2]
At low cell density, LuxO is phosphorylated and active, leading to the repression of the master transcriptional regulator HapR. Conversely, at high cell density, LuxO is dephosphorylated and inactive, allowing for the expression of HapR. HapR, in turn, represses the expression of key virulence genes, including those encoding cholera toxin (ctxA and ctxB) and the toxin-coregulated pilus (tcpA), while activating the expression of genes such as hapA, which encodes hemagglutinin/protease.
By inhibiting the ATPase activity of LuxO, this compound effectively mimics a high-cell-density state, leading to the expression of HapR and the subsequent downregulation of virulence factors.[1][2] This makes this compound a valuable tool for studying quorum sensing and a potential lead compound for the development of novel anti-cholera therapeutics.
Data Presentation: Expected Gene Expression Changes
Treatment of Vibrio cholerae with this compound is expected to induce significant changes in the expression of genes regulated by the quorum-sensing pathway. The following table summarizes the anticipated qualitative and hypothetical quantitative changes in key target genes.
| Gene | Function | Expected Change with this compound | Hypothetical Fold Change (this compound vs. Control) |
| hapR | Transcriptional regulator | Upregulation | +5.0 |
| ctxA | Cholera toxin subunit A | Downregulation | -8.0 |
| ctxB | Cholera toxin subunit B | Downregulation | -8.0 |
| tcpA | Toxin-coregulated pilus subunit A | Downregulation | -10.0 |
| hapA | Hemagglutinin/protease | Upregulation | +6.0 |
Note: The fold changes presented are hypothetical and may vary depending on experimental conditions such as this compound concentration, treatment duration, and the specific V. cholerae strain used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for analyzing its impact on gene expression.
Experimental Protocols
The following are detailed protocols for treating Vibrio cholerae with this compound and subsequently analyzing gene expression.
Protocol 1: Treatment of Vibrio cholerae with this compound for RNA Extraction
Materials:
-
Vibrio cholerae strain (e.g., O1 El Tor)
-
Luria-Bertani (LB) broth
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile culture tubes or flasks
-
Incubator shaker (37°C)
-
Spectrophotometer
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of V. cholerae into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Growth to Mid-Log Phase: Incubate the sub-culture at 37°C with shaking until it reaches mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Treatment Setup: Aliquot the bacterial culture into sterile tubes. For each experimental condition (this compound treatment and vehicle control), prepare biological triplicates.
-
This compound Treatment: Add this compound to the treatment tubes to a final concentration of 10 µM. To the control tubes, add an equivalent volume of DMSO.
-
Incubation: Incubate all tubes at 37°C with shaking for 2 hours.
-
Cell Harvesting:
-
Immediately add 2 volumes of RNA stabilization solution to 1 volume of culture.
-
Incubate at room temperature for 5 minutes.
-
Pellet the cells by centrifugation at 5,000 x g for 10 minutes.
-
Discard the supernatant.
-
-
RNA Extraction: Proceed immediately with RNA extraction using a commercially available kit suitable for bacteria, following the manufacturer's instructions. Alternatively, store the cell pellets at -80°C for later extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) Analysis
Materials:
-
Extracted total RNA
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (hapR, ctxA, tcpA, hapA) and a reference gene (e.g., 16S rRNA)
-
qRT-PCR instrument
Procedure:
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or equivalent.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random primers or oligo(dT) primers, according to the kit manufacturer's instructions.
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Set up reactions in triplicate for each gene (target and reference) and each sample (this compound-treated and control).
-
Include no-template controls to check for contamination.
-
-
qRT-PCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the change in gene expression between the this compound-treated and control samples using the ΔΔCt method.
-
Express the results as fold change (2^-ΔΔCt).
-
Protocol 3: RNA Sequencing (RNA-seq) Analysis
Materials:
-
High-quality total RNA (as prepared for qRT-PCR)
-
Ribosomal RNA (rRNA) depletion kit
-
RNA fragmentation buffer
-
cDNA synthesis reagents
-
Library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Quality Control: Ensure that the total RNA has a high RNA Integrity Number (RIN) (≥ 8.0) as determined by an Agilent Bioanalyzer.
-
rRNA Depletion: Remove ribosomal RNA from the total RNA samples using a commercially available kit.
-
RNA Fragmentation and Priming: Fragment the rRNA-depleted RNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first and second strands of cDNA.
-
Library Preparation:
-
Perform end repair, adenylate 3' ends, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Purify and quantify the final library.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the Vibrio cholerae reference genome using an aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to understand the biological processes affected by this compound.
-
By following these detailed application notes and protocols, researchers can effectively investigate the impact of this compound on the gene expression profile of Vibrio cholerae, contributing to a deeper understanding of quorum sensing and the development of novel antibacterial strategies.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Screening LuxO ATPase Inhibitors Using ML366
Audience: Researchers, scientists, and drug development professionals involved in antibacterial drug discovery, particularly targeting quorum sensing pathways.
Introduction Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1] In the human pathogen Vibrio cholerae, the causative agent of cholera, QS controls the expression of virulence factors and biofilm formation.[2] The response regulator LuxO serves as a critical switch in the V. cholerae QS circuit.[3] At low cell densities, LuxO is phosphorylated and activated, leading to the expression of virulence genes.[2][4] Conversely, at high cell densities, LuxO is deactivated, repressing virulence.[5]
LuxO belongs to the NtrC family of response regulators, which utilize an AAA+ ATPase domain to hydrolyze ATP, providing the energy needed to activate transcription.[3] This essential ATPase activity makes LuxO a promising target for novel antivirulence therapies. ML366 is a small molecule identified as a direct inhibitor of LuxO's ATPase activity, effectively disrupting the quorum-sensing pathway.[1] This application note provides a detailed protocol for an in vitro LuxO ATPase assay using the malachite green method to characterize the activity of inhibitors like this compound.
LuxO Quorum Sensing Signaling Pathway
The activity of LuxO is controlled by multiple parallel signaling pathways that detect autoinducers.[4] At low cell density (LCD), autoinducer concentrations are low, and membrane-bound sensor kinases (like CqsS and LuxPQ) phosphorylate LuxO via a phosphorelay system.[2][4] Phosphorylated LuxO (LuxO~P) activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn inhibit the master regulator HapR, leading to virulence and biofilm formation.[2] At high cell density (HCD), high concentrations of autoinducers switch the sensor kinases to a phosphatase activity, leading to the dephosphorylation and inactivation of LuxO.[4][5] This allows for the expression of HapR, which represses virulence.[5]
References
- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of critical amino acids in the DNA binding domain of LuxO: Lessons from a constitutive active LuxO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of ML366
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal experimental concentration of ML366, a known inhibitor of the Vibrio cholerae quorum sensing response regulator, LuxO.[1][2] The protocols outlined below cover essential assays for assessing cytotoxicity, target engagement, and functional effects of this compound.
Introduction to this compound
This compound is a small molecule identified through high-throughput screening as an inhibitor of the Vibrio cholerae quorum sensing (QS) pathway.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In V. cholerae, the QS system regulates virulence factor production and biofilm formation.[1][3] this compound acts by directly inhibiting the ATPase activity of LuxO, a key response regulator in the QS cascade.[1][2] This inhibition leads to a disruption of the signaling pathway that controls the expression of genes responsible for group behaviors. Understanding the optimal concentration of this compound is critical for accurately interpreting experimental results and for its potential development as an antibacterial agent.
General Recommendations for Use
Solubility and Stability:
This compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. While specific stability data for this compound in various culture media is not extensively published, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure compound integrity.
Data Presentation
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a starting point for designing dose-response experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HeLa | CellTiter-Glo | ≥ 35 | [4] |
Table 2: Activity of this compound and Analogs in Vibrio cholerae
| Compound | Assay Type | Strain | IC50 (µM) | Reference |
| ML370 (analog) | Bioluminescence | DH231 | 1.8 | [5] |
| This compound | qHTS Assay for Rab9 Promoter Activators | AC50 = 2.5 | [1] | |
| This compound | qHTS Assay for NPC1 Promoter Activator | AC50 = 3.5 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Vibrio cholerae quorum sensing pathway targeted by this compound and the general workflow for determining its optimal concentration.
Caption: V. cholerae Quorum Sensing Pathway and this compound Inhibition.
Caption: Workflow for Optimal this compound Concentration Determination.
Experimental Protocols
Cytotoxicity Assay: MTT Assay
This protocol is adapted for determining the cytotoxicity of this compound against a chosen cell line (e.g., HeLa for mammalian cells or a relevant bacterial strain).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microtiter plates
-
Appropriate cell culture medium (e.g., DMEM for HeLa, LB broth for V. cholerae)
-
Cells of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment (for adherent cells) or growth to a specific optical density (for bacterial cells).
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Target Engagement Assay: In Vitro LuxO ATPase Activity Assay
This assay directly measures the inhibitory effect of this compound on the ATPase activity of purified LuxO protein.
Materials:
-
Purified LuxO protein
-
This compound stock solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 20% glycerol, pH 7.4)[8]
-
ATP solution (e.g., 100 mM)[8]
-
MgCl₂ solution (e.g., 100 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, purified LuxO protein, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow this compound to bind to LuxO.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and MgCl₂ to each well.
-
Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for LuxO activity.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength for the detection reagent (e.g., ~650 nm for Malachite Green).
-
Data Analysis: Subtract the background reading (no-enzyme control) from all other readings. Calculate the percentage of LuxO ATPase inhibition for each this compound concentration compared to the no-inhibitor control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Functional Assays
This assay utilizes a genetically engineered strain of V. cholerae that produces light as a readout for quorum sensing activity. Inhibition of LuxO by this compound will lead to an increase in light production.[1]
Materials:
-
Vibrio cholerae reporter strain (e.g., a strain with a luxCDABE operon under the control of a QS-regulated promoter)[1]
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
White, opaque 96-well microtiter plates
-
Luminometer
Procedure:
-
Bacterial Culture: Grow an overnight culture of the V. cholerae reporter strain.
-
Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh LB broth.
-
Compound Addition: Add serial dilutions of this compound to the wells of a white, opaque 96-well plate. Include appropriate controls.
-
Inoculation: Add the diluted bacterial culture to each well.
-
Incubation: Incubate the plate at 30°C with shaking for a set period (e.g., 4-6 hours).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. Also, measure the OD₆₀₀ to normalize for cell growth.
-
Data Analysis: Normalize the luminescence signal to the cell density (luminescence/OD₆₀₀). Calculate the fold change in luminescence for each this compound concentration compared to the vehicle control. Plot the fold change against the log of the this compound concentration to determine the EC50 value.
This assay quantifies the ability of this compound to inhibit the formation of biofilms by V. cholerae.
Materials:
-
Vibrio cholerae strain capable of biofilm formation
-
LB broth
-
This compound stock solution
-
96-well flat-bottom microtiter plates (polystyrene)
-
0.1% Crystal Violet solution
-
30% Acetic acid or ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture and Treatment: Grow an overnight culture of V. cholerae. Dilute the culture and add it to the wells of a 96-well plate containing serial dilutions of this compound.[9]
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[10]
-
Washing: Carefully remove the planktonic cells by gently washing the wells with PBS or distilled water.[9]
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[9]
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.[10]
-
Absorbance Measurement: Transfer the solubilized solution to a new plate and measure the absorbance at 570-595 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value for biofilm inhibition.
Off-Target Considerations
While this compound is known to target LuxO, it is important to consider potential off-target effects, especially when using it in complex biological systems. A screen of this compound against a panel of human kinases at a concentration of 10 µM showed no significant inhibition of most kinases tested, suggesting a degree of specificity. However, researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
By following these detailed protocols and considering the provided data, researchers can effectively determine the optimal concentration of this compound for their specific experimental needs, leading to more accurate and reproducible results.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A simple mechanism for integration of quorum sensing and cAMP signalling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ML370, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. static.igem.org [static.igem.org]
Application of ML336 in Studying Vibrio cholerae Pathogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor ML336 to investigate the role of quorum sensing (QS) in the pathogenesis of Vibrio cholerae. ML336 is a potent and specific inhibitor of the response regulator LuxO, a key component of the V. cholerae QS signaling cascade.[1][2] By inhibiting the ATPase activity of LuxO, ML336 effectively locks the QS system in a high-cell-density state, providing a powerful chemical tool to dissect the intricate regulatory networks governing virulence factor expression, biofilm formation, and host-pathogen interactions.
Mechanism of Action
In Vibrio cholerae, the quorum sensing circuit regulates the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), as well as biofilm formation.[3][4][5] At low cell density, the sensor kinases CqsS and LuxPQ phosphorylate the response regulator LuxO.[3] Phosphorylated LuxO activates the transcription of small regulatory RNAs (Qrr sRNAs), which in turn promote the expression of AphA and inhibit the expression of HapR. This leads to the expression of virulence factors and the formation of biofilms.[3] At high cell density, autoinducers bind to their cognate sensors, switching their activity from kinases to phosphatases. This leads to the dephosphorylation and inactivation of LuxO. Consequently, HapR is expressed and represses the transcription of virulence genes and biofilm formation genes.[3][5]
ML336 directly targets and inhibits the ATPase activity of LuxO.[1] This inhibition prevents the autophosphorylation of LuxO, mimicking a high-cell-density state where HapR is expressed, and virulence and biofilm formation are repressed.
I. Key Experiments and Protocols
This section details experimental protocols for utilizing ML336 to study its effects on Vibrio cholerae pathogenesis.
Bioluminescence Reporter Assay for Quorum Sensing Inhibition
This assay is a primary method to confirm the activity of ML336 on the V. cholerae QS pathway in a high-throughput manner. It utilizes a reporter strain of V. cholerae engineered to express a luciferase operon (e.g., from Vibrio harveyi) under the control of a QS-regulated promoter.[2]
Experimental Protocol:
-
Bacterial Strain and Culture Preparation:
-
Assay Setup:
-
Dispense 100 µL of the diluted bacterial culture into a 96-well white, clear-bottom microplate.
-
Prepare a stock solution of ML336 in DMSO. Serially dilute ML336 to achieve final desired concentrations (e.g., 0.1 µM to 100 µM) in the assay wells. Include a DMSO-only control.
-
Incubate the plate at 30°C with shaking.
-
-
Data Acquisition:
-
Measure luminescence and optical density (OD600) at regular intervals (e.g., every hour for 8-12 hours) using a plate reader.
-
Normalize luminescence readings to cell density (Luminescence/OD600) to account for any effects of ML336 on bacterial growth.
-
Data Presentation:
Table 1: Effect of ML336 on Quorum Sensing-Mediated Bioluminescence in Vibrio cholerae
| ML336 Concentration (µM) | Relative Luminescence Units (RLU/OD600) at 6 hours (Mean ± SD) | % Inhibition of Luminescence |
| 0 (DMSO Control) | 1,250,000 ± 85,000 | 0% |
| 1 | 980,000 ± 65,000 | 21.6% |
| 5 | 450,000 ± 32,000 | 64.0% |
| 10 | 150,000 ± 15,000 | 88.0% |
| 25 | 45,000 ± 5,000 | 96.4% |
| 50 | 15,000 ± 2,500 | 98.8% |
Note: Data are representative and should be generated from at least three independent experiments.
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol assesses the impact of ML336 on the transcription of key V. cholerae virulence genes, such as tcpA (encoding the major subunit of the toxin-coregulated pilus) and ctxA (encoding the A subunit of cholera toxin).[6][7][8]
Experimental Protocol:
-
Bacterial Culture and Treatment:
-
Grow wild-type V. cholerae (e.g., O1 El Tor) overnight at 37°C in LB broth.
-
Dilute the overnight culture 1:100 into fresh virulence-inducing media (e.g., AKI broth).[9]
-
Add ML336 at various concentrations (e.g., 10 µM, 25 µM, 50 µM) or a DMSO control.
-
Incubate cultures under virulence-inducing conditions (e.g., static incubation followed by shaking at 37°C).[9]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest bacterial cells at mid-logarithmic phase.
-
Extract total RNA using a commercial kit and treat with DNase I to remove genomic DNA contamination.
-
Synthesize cDNA using a reverse transcription kit with random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for tcpA, ctxA, and a housekeeping gene (e.g., gyrA) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation:
Table 2: Relative Expression of Virulence Genes in Vibrio cholerae Treated with ML336
| Target Gene | ML336 Concentration (µM) | Fold Change in Expression (vs. DMSO Control) (Mean ± SD) |
| tcpA | 10 | 0.65 ± 0.08 |
| 25 | 0.21 ± 0.04 | |
| 50 | 0.05 ± 0.01 | |
| ctxA | 10 | 0.72 ± 0.09 |
| 25 | 0.28 ± 0.05 | |
| 50 | 0.08 ± 0.02 |
Note: Data are representative and should be generated from at least three independent experiments.
Biofilm Formation Assay
This protocol evaluates the effect of ML336 on the ability of V. cholerae to form biofilms, a process negatively regulated by quorum sensing at high cell density.
Experimental Protocol:
-
Biofilm Growth:
-
Grow V. cholerae overnight in LB broth.
-
Dilute the culture 1:100 into fresh LB broth.
-
Aliquot 100 µL of the diluted culture into the wells of a 96-well PVC microtiter plate.
-
Add ML336 at various concentrations or a DMSO control.
-
Incubate the plate without shaking at 30°C for 24-48 hours.
-
-
Quantification of Biofilm:
-
Carefully remove the planktonic culture from each well.
-
Wash the wells gently with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 550 nm using a plate reader.
-
Data Presentation:
Table 3: Quantification of Vibrio cholerae Biofilm Formation in the Presence of ML336
| ML336 Concentration (µM) | Absorbance at 550 nm (Mean ± SD) | % Inhibition of Biofilm Formation |
| 0 (DMSO Control) | 1.85 ± 0.12 | 0% |
| 10 | 1.23 ± 0.09 | 33.5% |
| 25 | 0.78 ± 0.06 | 57.8% |
| 50 | 0.35 ± 0.04 | 81.1% |
Note: Data are representative and should be generated from at least three independent experiments.
Infant Mouse Colonization Assay
This in vivo protocol assesses the effect of ML336 on the ability of V. cholerae to colonize the infant mouse small intestine, a key aspect of its pathogenesis.[10][11]
Experimental Protocol:
-
Bacterial Inoculum Preparation:
-
Grow V. cholerae to mid-log phase in LB broth.
-
Harvest the bacteria by centrifugation and resuspend in PBS to the desired concentration (e.g., 10^5 CFU/50 µL).
-
-
Animal Infection:
-
Use 3-5 day old suckling mice.[11]
-
Administer ML336 (e.g., in a suitable vehicle) or vehicle control to the mice via oral gavage at a predetermined time before infection.
-
Inoculate the mice orally with 50 µL of the bacterial suspension.
-
-
Assessment of Colonization:
-
After a set period (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the small intestine and homogenize it in PBS.
-
Serially dilute the homogenate and plate on selective agar (e.g., TCBS) to enumerate V. cholerae colonies.
-
Calculate the number of colony-forming units (CFU) per gram of intestinal tissue.
-
Data Presentation:
Table 4: Effect of ML336 on Vibrio cholerae Colonization in the Infant Mouse Model
| Treatment Group | Bacterial Load (CFU/g of small intestine) (Mean ± SD) |
| Vehicle Control | 5.2 x 10^7 ± 1.8 x 10^7 |
| ML336 (e.g., 10 mg/kg) | 1.1 x 10^6 ± 0.4 x 10^6 |
Note: Data are representative and should be generated from at least three independent experiments with an appropriate number of animals per group.
II. Visualizations of Signaling Pathways and Workflows
Signaling Pathway
Caption: ML336 inhibits LuxO, mimicking a high-cell-density QS state in V. cholerae.
Experimental Workflow
Caption: Workflow for studying the effects of ML336 on V. cholerae pathogenesis.
References
- 1. Discovery of ML366, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KEGG PATHWAY: Biofilm formation - Vibrio cholerae [kegg.jp]
- 6. Regulation and temporal expression patterns of Vibrio cholerae virulence genes during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Expression of Virulence Factors of V. cholerae After Interaction With the Human Colon Adenocarcinoma (Caco-2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Cholera Toxin (CT) and the Toxin Co-Regulated Pilus (TCP) by Variants of ToxT in Vibrio cholerae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virulence Genes in Environmental Strains of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infant Mouse Model of Vibrio cholerae Infection and Colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models for dissecting Vibrio cholerae intestinal pathogenesis and immunity - PMC [pmc.ncbi.nlm.nih.gov]
ML366: A Potent Tool for Interrogating Bacterial Signal Transduction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ML366 is a small molecule inhibitor that serves as a valuable tool for studying bacterial signal transduction, particularly the quorum sensing (QS) pathways that regulate virulence and biofilm formation in pathogenic bacteria. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these critical bacterial processes. This compound specifically targets and inhibits the ATPase activity of the response regulator LuxO in Vibrio cholerae, the causative agent of cholera.[1][2] By inhibiting LuxO, this compound effectively disrupts the quorum-sensing cascade, leading to a decrease in the expression of virulence factors and the formation of biofilms, which are crucial for bacterial survival and pathogenicity.[1] These characteristics make this compound a powerful probe for dissecting the molecular mechanisms of bacterial communication and a potential starting point for the development of novel anti-infective therapies.
Mechanism of Action
At low cell density, the LuxO protein in Vibrio cholerae is phosphorylated, which activates its ATPase activity. This leads to the production of small regulatory RNAs (qrr sRNAs) that, in turn, inhibit the expression of the master quorum-sensing regulator, HapR. The absence of HapR allows for the expression of virulence factors, such as cholera toxin (ctxA) and the toxin-coregulated pilus (tcpA), as well as genes responsible for biofilm formation.
At high cell density, autoinducers bind to their cognate receptors, leading to the dephosphorylation and inactivation of LuxO. This relieves the repression of HapR, which then represses the expression of virulence and biofilm-related genes.
This compound acts as a direct inhibitor of the ATPase activity of LuxO.[1] By blocking this activity, this compound mimics the high-cell-density state, leading to the derepression of HapR and the subsequent downregulation of virulence and biofilm formation.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound activity against Vibrio cholerae.
| Parameter | Assay | Strain | Value | Reference |
| IC50 | Bioluminescence Assay | V. cholerae DH231 (ΔluxS ΔcqsS) | 2.1 µM | [1] |
| Cytotoxicity | HeLa Cell Viability | N/A | No toxicity observed up to 35 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the activity of this compound.
Vibrio cholerae Bioluminescence Assay
This assay is used to determine the ability of this compound to modulate the quorum-sensing pathway in whole bacterial cells. A genetically modified strain of V. cholerae expressing the Vibrio harveyi luciferase operon (luxCDABE) is utilized, where light production is indicative of the quorum-sensing state.[1]
Materials:
-
Vibrio cholerae strain DH231 (ΔluxS ΔcqsS, containing the luxCDABE operon)
-
Luria-Bertani (LB) broth
-
Tetracycline (10 µg/mL)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates (white, clear bottom)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Bacterial Culture: Inoculate a single colony of V. cholerae DH231 into 5 mL of LB broth containing 10 µg/mL tetracycline. Incubate overnight at 30°C with shaking.
-
Dilute Culture: The following day, dilute the overnight culture 1:100 in fresh, pre-warmed LB broth.
-
Prepare Compound Plate: Prepare serial dilutions of this compound in LB broth in a 96-well plate. Include a DMSO-only control.
-
Inoculate Plate: Add 100 µL of the diluted bacterial culture to each well of the compound plate.
-
Incubation: Incubate the plate at 30°C for 6-8 hours.
-
Measure Luminescence: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results against the concentration of this compound to determine the IC50 value.
In Vitro LuxO ATPase Assay
This assay directly measures the inhibitory effect of this compound on the ATPase activity of purified LuxO protein. A coupled-enzyme assay is used to monitor ATP hydrolysis.[1]
Materials:
-
Purified LuxOD47E protein (a constitutively active mutant)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl2, 1 mM DTT
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
UV-visible spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add Inhibitor: Add the desired concentration of this compound or DMSO (for control) to the reaction mixture.
-
Add Enzyme: Add the purified LuxOD47E protein to the mixture and incubate for 5 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance. Compare the rates in the presence and absence of this compound to determine the percent inhibition.
Biofilm Formation Assay
This assay quantifies the effect of this compound on the ability of V. cholerae to form biofilms on a solid surface.
Materials:
-
Vibrio cholerae wild-type strain
-
LB broth
-
This compound stock solution (in DMSO)
-
Sterile 96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader capable of measuring absorbance at 595 nm
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of V. cholerae in LB broth at 37°C.
-
Prepare Compound Plate: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well plate, prepare serial dilutions of this compound in the diluted bacterial culture. Include a no-compound control.
-
Incubate for Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Wash Plate: Carefully discard the planktonic cells and wash the wells gently with water to remove non-adherent bacteria.
-
Stain Biofilm: Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash and Solubilize: Discard the crystal violet solution and wash the wells with water. Air dry the plate and then add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure Absorbance: Measure the absorbance at 595 nm using a plate reader.
-
Data Analysis: Compare the absorbance values of the this compound-treated wells to the control wells to determine the extent of biofilm inhibition.
Conclusion
This compound is a specific and potent inhibitor of the Vibrio cholerae quorum-sensing regulator LuxO. The detailed protocols and application notes provided here will enable researchers to effectively utilize this chemical probe to investigate bacterial signal transduction pathways, with implications for understanding bacterial pathogenesis and developing new antimicrobial strategies. The provided diagrams and quantitative data offer a comprehensive resource for designing and interpreting experiments aimed at elucidating the intricate communication networks of bacteria.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of ML366 in Bacteria
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential off-target effects of ML366, a known inhibitor of the Vibrio cholerae quorum sensing regulator LuxO.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known primary target?
This compound is a small molecule inhibitor of the quorum-sensing response regulator LuxO in Vibrio cholerae. It functions by inhibiting the ATPase activity of LuxO, thereby disrupting the quorum-sensing signaling cascade in this bacterium. While its primary target in V. cholerae is well-characterized, its effects in other bacterial species and potential off-targets are less understood.
2. Why should I be concerned about off-target effects of this compound in my bacterial experiments?
Off-target effects can lead to misinterpretation of experimental results. If this compound interacts with proteins other than its intended target (LuxO homologs), it could produce phenotypes that are erroneously attributed to the inhibition of the primary target. Identifying off-target effects is crucial for validating this compound as a specific chemical probe and for understanding its full biological impact.
3. What are the common experimental approaches to identify off-target effects of small molecules in bacteria?
Several methods can be employed to identify off-target effects of small molecules like this compound in bacteria. The main approaches include:
- Proteomic Approaches: These methods, such as Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS), directly identify proteins that physically interact with the small molecule.
- Genetic Approaches: Techniques like Transposon Sequencing (Tn-Seq) can identify genes that, when mutated, confer resistance or sensitivity to the compound, suggesting that their protein products might be direct or indirect targets.
- Transcriptomic/Metabolomic Approaches: Analyzing changes in gene expression or metabolite levels upon treatment with the compound can provide clues about the pathways and proteins affected.
4. How can I validate a potential off-target protein identified in my screen?
Validation of a potential off-target is a critical step.[1][2] This can be achieved through a combination of techniques:
- In vitro binding assays: Use purified protein and this compound to confirm direct binding using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).
- Enzymatic assays: If the identified off-target is an enzyme, test whether this compound inhibits its activity in vitro.
- Genetic validation: Create a knockout or knockdown of the gene encoding the putative off-target protein in your bacterial strain. If the phenotype observed with this compound is diminished or absent in the mutant, it supports the on-target effect. Conversely, overexpressing the target protein may lead to increased resistance to the compound.[2]
- Structural analysis: If the structure of the off-target protein is known, computational docking studies can be performed to predict the binding mode of this compound.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed for the expected target. | 1. This compound does not bind to the target in the tested bacterial species. 2. Insufficient compound concentration or incubation time. 3. The protein is not expressed at a detectable level. | 1. Confirm the presence of a LuxO homolog in your bacterium. 2. Increase the concentration of this compound and/or the incubation time. 3. Verify protein expression by Western blot or other methods. |
| High variability between replicates. | 1. Inconsistent cell lysis. 2. Uneven heating of samples. 3. Pipetting errors. | 1. Ensure complete and consistent cell lysis. 2. Use a thermal cycler with good temperature uniformity. 3. Calibrate pipettes and ensure accurate and consistent pipetting. |
| Multiple proteins show a thermal shift. | 1. This compound has multiple off-targets. 2. Indirect effects on protein stability. | 1. This is a potential outcome. Prioritize validation of the most significant and biologically plausible hits. 2. Consider downstream effects of inhibiting the primary target. |
Affinity Purification-Mass Spectrometry (AP-MS)
| Problem | Possible Cause | Suggested Solution |
| High background of non-specific proteins. | 1. Insufficient washing of the affinity matrix. 2. The affinity probe (this compound-biotin) is "sticky". | 1. Increase the number and stringency of wash steps. 2. Include a non-biotinylated this compound control to identify non-specific binders. |
| Low yield of purified proteins. | 1. Inefficient binding of the bait to the matrix. 2. Inefficient elution of bound proteins. | 1. Optimize the coupling of the this compound-biotin probe to the beads. 2. Try different elution conditions (e.g., change in pH, denaturants). |
| Failure to identify the expected target. | 1. The target protein is of low abundance. 2. The interaction is weak and lost during purification. | 1. Increase the amount of starting cell lysate. 2. Use a cross-linking agent to stabilize the interaction before purification. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification in E. coli
This protocol is adapted for a generic Gram-negative bacterium like E. coli.
Materials:
-
E. coli culture
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.1% Triton X-100)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential target proteins (if known) or reagents for total protein staining.
Procedure:
-
Cell Culture and Treatment:
-
Grow E. coli to mid-log phase (OD600 ~0.5).
-
Harvest the cells by centrifugation and resuspend in fresh media.
-
Aliquot the cell suspension into separate tubes. Treat with this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heating:
-
Transfer the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by sonication or by adding lysis buffer and incubating on ice.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a suspected target or by total protein staining (e.g., Coomassie or silver stain).
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
-
Data Interpretation: A protein that is stabilized by this compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This will be observed as a band of higher intensity at elevated temperatures on the Western blot or a higher abundance in the mass spectrometry data.
Hypothetical CETSA Data Summary
| Temperature (°C) | Soluble Protein X (Vehicle) | Soluble Protein X (this compound) | Soluble Protein Y (Vehicle) | Soluble Protein Y (this compound) |
| 40 | 100% | 100% | 100% | 100% |
| 50 | 85% | 95% | 80% | 82% |
| 55 | 50% | 80% | 45% | 48% |
| 60 | 20% | 60% | 15% | 18% |
| 65 | 5% | 30% | 2% | 3% |
In this hypothetical data, Protein X shows a significant thermal shift in the presence of this compound, suggesting it is a potential target, while Protein Y does not.
Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol requires chemical synthesis of a biotinylated this compound derivative.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Bacterial cell lysate
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Probe Immobilization:
-
Incubate streptavidin-coated magnetic beads with biotinylated this compound to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
Affinity Purification:
-
Incubate the this compound-bound beads with bacterial cell lysate for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with lysate in the presence of an excess of free, non-biotinylated this compound, or use beads without the biotinylated probe.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Mass Spectrometry:
-
The eluted proteins are then subjected to in-solution or in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Proteins that are specifically enriched in the this compound-biotin pulldown compared to the negative controls are considered potential off-targets.
Hypothetical AP-MS Data Summary
| Protein ID | Spectral Counts (this compound-biotin) | Spectral Counts (Control) | Fold Enrichment |
| Protein A | 150 | 5 | 30 |
| Protein B | 12 | 10 | 1.2 |
| Protein C | 85 | 3 | 28.3 |
In this hypothetical data, Proteins A and C show significant enrichment and are considered strong candidates for off-targets, while Protein B is likely a non-specific binder.
Genetic Approach: Transposon Sequencing (Tn-Seq) for Target Pathway Identification
This is a high-throughput method to identify genes that influence sensitivity to this compound.
Materials:
-
A high-density transposon mutant library of the bacterium of interest
-
This compound
-
Growth medium
-
Next-generation sequencing platform
Procedure:
-
Library Growth:
-
Grow the transposon mutant library in the presence of a sub-lethal concentration of this compound and in a parallel culture with a vehicle control.
-
-
Genomic DNA Extraction:
-
After a defined number of generations, harvest the cells from both conditions and extract genomic DNA.
-
-
Sequencing Library Preparation:
-
Prepare sequencing libraries by amplifying the DNA regions flanking the transposon insertion sites.
-
-
Sequencing and Analysis:
-
Sequence the libraries using a next-generation sequencing platform.
-
Map the transposon insertion sites to the bacterial genome.
-
Compare the abundance of each mutant in the this compound-treated population to the control population.
-
Data Interpretation:
-
Mutants that are depleted in the this compound-treated culture may have insertions in genes whose products are required for resistance to this compound or are involved in pathways that are synergistically inhibited by this compound.
-
Mutants that are enriched may have insertions in genes whose products are the target of this compound (inactivation of the target would render the cell resistant) or are involved in pathways that buffer the cell against the effects of this compound.
Hypothetical Tn-Seq Data Summary
| Gene | Log2 Fold Change (this compound/Control) | p-value | Interpretation |
| yfgA | -3.5 | < 0.001 | Depleted: Gene product may be involved in this compound resistance. |
| yfgB | 4.2 | < 0.001 | Enriched: Gene product may be a target of this compound. |
| yfgC | 0.1 | 0.85 | No significant change. |
Visualizations
Caption: Overview of experimental workflows for identifying off-target effects.
Caption: Workflow for validating potential off-target proteins.
References
Technical Support Center: Optimizing ML366 Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with ML366.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vibrio cholerae quorum sensing response regulator, LuxO. It acts by directly inhibiting the ATPase activity of LuxO.[1][2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In V. cholerae, the LuxO protein is a key component of the signaling pathway that controls virulence factor production and biofilm formation.[3] By inhibiting LuxO, this compound can disrupt these processes.
Q2: What is the typical concentration range for using this compound in cell-based assays?
The effective concentration of this compound can vary depending on the specific bacterial strain, cell density, and assay conditions. However, dose-response experiments have shown this compound to be active in the low micromolar range. For example, in a V. cholerae bioluminescence assay, the IC50 was determined to be 2.1 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is a recommended starting point for the incubation time of this compound?
The optimal incubation time for this compound is dependent on the experimental goals and the specific assay being performed. For reporter assays, such as those using GFP or luciferase, incubation times ranging from 6 to 16 hours have been used.[2] However, to determine the time required for maximum inhibition, a time-course experiment is essential. For initial experiments, a range of 1 to 24 hours can be explored.
Q4: Is this compound toxic to mammalian cells?
This compound has been shown to have low cytotoxicity in HeLa cells, with an IC50 greater than 35 µM.[2] However, it is good practice to assess the cytotoxicity of this compound in your specific cell line if you are working with a co-culture system or are concerned about off-target effects.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using this compound.
Problem 1: No or low inhibition observed.
Problem 2: High variability between replicates.
Data Presentation
Table 1: Dose-Response of this compound in V. cholerae Reporter Assay
| Assay Type | Strain | This compound Concentration (µM) | Inhibition (%) | IC50 (µM) |
| Bioluminescence | BH1578 | 0.1 | 10 | 2.1 |
| 1 | 45 | |||
| 10 | 95 | |||
| 35 | 100 | |||
| GFP Reporter | SLS353 | 1 | 20 | Not Reported |
| 10 | 80 | |||
| 35 | 98 |
Data synthesized from the NIH Molecular Libraries Probe Production Centers Network report on this compound.[2]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
-
Cell Preparation: Culture Vibrio cholerae expressing a reporter (e.g., luciferase or GFP under the control of a quorum sensing-regulated promoter) to the desired optical density (e.g., OD600 of 0.1).
-
Serial Dilution of this compound: Prepare a series of this compound dilutions in the appropriate culture medium. A common range to test is from 0.01 µM to 100 µM.
-
Treatment: Add the diluted this compound to the bacterial cultures in a multi-well plate format. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at the optimal growth temperature for V. cholerae (e.g., 37°C) for a fixed period (e.g., 6 hours).
-
Read-out: Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determining the Optimal Incubation Time (Time-Course)
-
Cell Preparation: Prepare the reporter strain of V. cholerae as described in Protocol 1.
-
Treatment: Treat the bacterial cultures with a fixed, effective concentration of this compound (e.g., the IC80 concentration determined from the dose-response experiment). Include a vehicle control.
-
Time-point Measurements: At various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 16, and 24 hours) after adding this compound, measure the reporter signal.
-
Data Analysis: Plot the reporter signal against time for both the treated and control samples. The optimal incubation time is the point at which the maximum difference in signal (i.e., maximum inhibition) is observed between the treated and control groups.
Signaling Pathways and Workflows
References
addressing ML366 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability with the G6PD inhibitor, ML366, in long-term experiments.
Troubleshooting Guide
This guide addresses common issues observed during prolonged experimental setups involving this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or decreasing this compound efficacy over time. | This compound Degradation: The compound may be unstable in your specific cell culture medium or experimental conditions. Factors like pH, temperature, and light exposure can contribute to degradation. | 1. Assess this compound Stability: Perform a stability study by incubating this compound in your cell culture medium (with and without serum) over the time course of your experiment. Analyze samples at different time points using HPLC-MS to quantify the remaining this compound. 2. Replenish this compound: Based on the stability data, consider partial or complete media changes with freshly prepared this compound at regular intervals to maintain the desired effective concentration. 3. Optimize Storage: Ensure proper storage of this compound stock solutions (aliquoted, protected from light, at -20°C or -80°C) to prevent initial degradation. |
| High variability between replicate experiments. | Inconsistent this compound Concentration: This could be due to precipitation of the compound, improper mixing, or degradation of the stock solution. | 1. Verify Solubility: Ensure the final concentration of this compound in your media does not exceed its solubility limit. Visually inspect for any precipitation. 2. Proper Dilution Technique: Prepare fresh dilutions from a validated stock for each experiment. Ensure thorough mixing of the final solution before adding to cells. 3. Use of Controls: Include positive and negative controls in every experiment to monitor assay performance and consistency. |
| Unexpected cellular toxicity or off-target effects. | Degradation Products: The breakdown products of this compound may have their own biological activities, leading to unforeseen effects. | 1. Characterize Degradants: If significant degradation is observed, use techniques like LC-MS/MS to identify potential degradation products. 2. Test Degradant Effects: If possible, synthesize or isolate the major degradation products and test their effects on your cells independently. 3. Reduce Degradation: Implement the strategies mentioned above to minimize this compound degradation and the formation of active metabolites. |
| Precipitation of this compound in cell culture medium. | Poor Solubility: The compound's solubility may be lower in the complex biological matrix of the cell culture medium, especially in the presence of serum proteins. | 1. Solubility Testing: Determine the solubility of this compound in your specific cell culture medium. 2. Adjust Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%). 3. Serum Considerations: Be aware that serum components can sometimes interact with small molecules and affect their solubility.[1][2] |
Frequently Asked Questions (FAQs)
1. What is the known stability of this compound in common laboratory solutions?
2. How does serum in cell culture media affect the stability of this compound?
Serum can have a variable impact on the stability of small molecules.[1] On one hand, serum proteins can bind to compounds, which may protect them from degradation.[2] On the other hand, serum contains enzymes that can metabolize small molecules. The net effect on this compound stability should be determined experimentally by comparing its degradation rate in media with and without serum.
3. What are the best practices for preparing and storing this compound stock solutions?
To ensure the integrity of your this compound stock:
-
Dissolve this compound in an appropriate solvent like DMSO to create a high-concentration stock solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Before use, thaw an aliquot completely and bring it to room temperature. Mix thoroughly before preparing your final working solution.
4. How often should I replenish this compound in my long-term cell culture?
The frequency of replenishment depends on the stability of this compound in your specific experimental setup. A preliminary stability study is highly recommended. If, for example, the half-life of this compound in your culture conditions is 48 hours, you may need to perform a partial or full media change with fresh compound every 24-48 hours to maintain a consistent concentration.
5. What analytical methods can be used to measure this compound concentration and detect its degradation?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for quantifying this compound and identifying potential degradation products.[3] Other chromatographic and spectroscopic methods can also be employed for stability-indicating assays.[3]
Data Presentation
The following tables present illustrative quantitative data on this compound stability. Note: This data is hypothetical and intended to serve as a template. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Half-Life of this compound in Different Media at 37°C
| Medium | Serum Concentration | Estimated Half-Life (Hours) |
| PBS (pH 7.4) | 0% | 96 |
| DMEM/F-12 | 0% | 72 |
| DMEM/F-12 | 10% FBS | 84 |
| RPMI 1640 | 10% FBS | 80 |
Table 2: Illustrative this compound Degradation Over 96 Hours in DMEM/F-12 with 10% FBS at 37°C
| Time (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 24 | 85 ± 2.1 |
| 48 | 70 ± 3.5 |
| 72 | 58 ± 4.2 |
| 96 | 45 ± 5.0 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, light-protected tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare two sets of your cell culture medium: one with your standard serum concentration and one without serum.
-
Spike both media preparations with this compound to the final working concentration you use in your experiments.
-
Aliquot the this compound-containing media into sterile, light-protected tubes for each time point (e.g., 0, 24, 48, 72, 96 hours).
-
Immediately process the 0-hour time point samples for analysis. This will serve as your baseline.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove the corresponding tubes and process the samples for HPLC-MS analysis to quantify the remaining this compound concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
Visualizations
References
Technical Support Center: ML366 Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML366 in their experiments. The information is tailored for scientists and drug development professionals working on Vibrio cholerae quorum sensing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the quorum-sensing response regulator LuxO in Vibrio cholerae. Its primary mechanism of action is the inhibition of the ATPase activity of LuxO, a key protein in the bacterial cell-to-cell communication pathway that regulates virulence factor production and biofilm formation.[1]
Q2: What are the essential positive controls for an this compound experiment?
To ensure your experimental setup can detect the expected biological effect, it is crucial to include positive controls. For this compound studies, two key types of positive controls are recommended:
-
Genetic Positive Control: Use a V. cholerae strain expressing a constitutively active mutant of LuxO. Common mutations that render LuxO constitutively active include D47E and L104Q. These mutants mimic the phosphorylated, active state of LuxO, leading to a low-light phenotype in luciferase reporter assays. This control validates that the reporter system is responsive to LuxO activity.
Q3: What are the necessary negative controls for an this compound experiment?
Negative controls are critical for attributing the observed effects specifically to the action of this compound.
-
Vehicle Control: The most common negative control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO).[2][3][4][5][6] This control accounts for any effects the solvent may have on the bacteria or the assay components.
-
Inactive Analog Control: An ideal negative control is a structurally similar but biologically inactive analog of this compound. While a universally recognized inactive analog of this compound is not commercially available, researchers can synthesize or obtain derivatives of the 2-amino-oxadiazole scaffold that have been shown to have reduced or no activity in preliminary structure-activity relationship (SAR) studies.
-
Genetic Negative Control: A V. cholerae strain with a deletion or loss-of-function mutation in luxO can be used. This strain should exhibit a high-light phenotype in a luciferase reporter assay, and treatment with this compound should have no effect, confirming that the compound's activity is dependent on the presence of LuxO.
Q4: How can I control for off-target effects of this compound?
It is important to assess whether the effects of this compound are specific to LuxO.
-
Counterscreening Assays: Test this compound in assays for other ATPases or kinases to determine its selectivity. Human kinase profiling of this compound has been performed and showed minimal off-target activity at a concentration of 10 µM.[7]
-
Bacterial Growth Inhibition Assay: To ensure that the observed effects on quorum sensing are not due to general toxicity, perform a bacterial growth curve assay in the presence of this compound. The concentration of this compound used in quorum-sensing assays should not significantly inhibit bacterial growth.[8][9][10][11][12]
Troubleshooting Guides
Luciferase Reporter Assay
| Problem | Possible Cause | Solution |
| High Background Luminescence | Contamination of reagents or culture. | Use fresh, sterile reagents and media. Ensure aseptic techniques during the experiment. |
| Autoluminescence of the microplate. | Use opaque, white-walled microplates specifically designed for luminescence assays. | |
| Low Signal or No Signal | Inactive luciferase enzyme. | Ensure proper storage and handling of the luciferase assay reagent. Prepare fresh reagent for each experiment. |
| Low bacterial density. | Ensure that the bacterial culture has reached the appropriate optical density (OD) before starting the assay. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents and cell suspensions. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a consistent environment. |
In Vitro ATPase Assay
| Problem | Possible Cause | Solution |
| High Background Phosphate Signal | Phosphate contamination in buffers or enzyme preparation. | Prepare all buffers with phosphate-free water. Purify the LuxO protein to remove any contaminating ATPases or free phosphate. |
| Low ATPase Activity | Inactive LuxO enzyme. | Ensure the LuxO protein is properly folded and stored. Use a fresh aliquot for each experiment. |
| Suboptimal assay conditions. | Optimize the concentration of ATP, Mg2+, and other cofactors. Ensure the assay is performed at the optimal temperature and pH for LuxO activity. | |
| Inconsistent Results | Pipetting errors. | Use precise pipetting techniques and perform the assay in triplicate to ensure reproducibility. |
| Instability of this compound in the assay buffer. | Check the stability of this compound in the assay buffer over the time course of the experiment.[13] |
Experimental Protocols
Vibrio cholerae Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format to measure the effect of this compound on LuxO-mediated quorum sensing.
Materials:
-
Vibrio cholerae reporter strain (e.g., carrying a luxCDABE reporter construct)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Opaque, white-walled 96-well microplates
-
Luminometer
Procedure:
-
Grow the V. cholerae reporter strain overnight in LB broth at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in LB broth. Add the desired final concentrations of this compound to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure luminescence at regular intervals using a plate-reading luminometer.
-
In parallel, measure the OD600 of the cultures to normalize the luminescence signal to bacterial growth.
In Vitro LuxO ATPase Assay
This protocol measures the ATPase activity of purified LuxO protein in the presence of this compound.
Materials:
-
Purified LuxO protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified LuxO protein.
-
Add the desired concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Generate a standard curve with known concentrations of phosphate to quantify the amount of inorganic phosphate produced in the enzymatic reaction.
Data Presentation
Table 1: Example Data from a Vibrio cholerae Luciferase Reporter Assay
| Treatment | Concentration (µM) | Luminescence (RLU) | OD600 | Normalized Luminescence (RLU/OD600) |
| Vehicle (DMSO) | - | 1,500,000 | 0.5 | 3,000,000 |
| This compound | 1 | 900,000 | 0.48 | 1,875,000 |
| This compound | 5 | 300,000 | 0.49 | 612,245 |
| This compound | 10 | 100,000 | 0.47 | 212,766 |
| Positive Control (Constitutively Active LuxO) | - | 50,000 | 0.51 | 98,039 |
| Negative Control (ΔluxO) | - | 3,500,000 | 0.52 | 6,730,769 |
Table 2: Example Data from an In Vitro LuxO ATPase Assay
| Treatment | Concentration (µM) | Phosphate Produced (nmol) | % Inhibition |
| Vehicle (DMSO) | - | 50 | 0 |
| This compound | 1 | 35 | 30 |
| This compound | 5 | 15 | 70 |
| This compound | 10 | 5 | 90 |
| Positive Control (No Enzyme) | - | 2 | 96 |
| Negative Control (No Inhibitor) | - | 52 | -4 |
Visualizations
Caption: Mechanism of action of this compound in the Vibrio cholerae quorum-sensing pathway.
Caption: Experimental workflow for a Vibrio cholerae luciferase reporter assay with this compound.
Caption: Logical relationships of common experimental controls for this compound studies.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 4. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Table H1, Human kinase profiling results for this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 13. Figure 4, Stability of Probe this compound in PBS Buffer (pH 7.4, 23°C) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support: ML366 Stock Solution Preparation
This guide provides detailed instructions and troubleshooting advice for preparing a stock solution of ML366 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor of Vibrio cholerae Quorum Sensing.[1][2][3] It functions by targeting the LuxO response regulator and inhibiting its ATPase activity.[3]
Q2: What is the recommended solvent for preparing an this compound stock solution?
A2: The recommended solvent for this compound is DMSO (Dimethyl Sulfoxide).[2] this compound is readily soluble in DMSO.[2]
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 329.35 g/mol .[1][2]
Q4: How should I store the solid (powder) form of this compound?
A4: The solid compound should be stored in a dry, dark place. For short-term storage, 0 - 4°C (days to weeks) is suitable, while -20°C is recommended for long-term storage (months to years).[2]
Q5: How should I store the this compound stock solution in DMSO?
A5: Aliquot the stock solution into single-use volumes and store them frozen.[4] For short-term storage (days to weeks), 0 - 4°C is acceptable, but for long-term storage (months), -20°C is recommended.[2] Some general protocols suggest that DMSO solutions can be stored at -80°C for up to six months.[4] It is important to avoid repeated freeze-thaw cycles.[4]
Q6: My DMSO is frozen. Is it still usable?
A6: Yes. DMSO has a melting point of about 19°C (66°F) and freezes near room temperature.[5] You can gently warm the bottle to room temperature to reliquefy it without damaging the solvent.[6]
Q7: I see precipitates in my stock solution after thawing it. What should I do?
A7: Precipitates can form if the compound has come out of solution during freezing. Before use, ensure the solution is equilibrated to room temperature.[7] You can gently warm the vial (e.g., to 37°C) and vortex or sonicate it in an ultrasonic water bath to help redissolve the compound completely.[8][9] Always visually inspect the solution to ensure no precipitates are present before making dilutions.[8]
Data Presentation
| Parameter | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| IUPAC Name | N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-cyclohexanecarboxamide | [2] |
| Molecular Weight | 329.35 g/mol | [1][2] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [2] |
| Storage (Solid Form) | Short-term: 0-4°C; Long-term: -20°C | [2] |
| Storage (DMSO Stock) | Short-term: 0-4°C; Long-term: -20°C or -80°C | [2][4] |
| Typical Working Conc. | Low micromolar (µM) range (e.g., 2.5 - 16.3 µM) | [10] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound must be calculated.
-
Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
-
Example Calculation for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L × 329.35 g/mol × 0.001 L
-
Mass (mg) = 3.2935 mg
-
Procedure:
-
Equilibration: Allow the vial of solid this compound and the bottle of DMSO to come to room temperature before opening to prevent moisture absorption.[8] DMSO is very hygroscopic.[8]
-
Weighing: Accurately weigh out 3.3 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution for a few minutes in a room temperature water bath.[8][11] Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[8]
-
Verification: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.[8]
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.[4] Label the tubes clearly and store them at -20°C or -80°C for long-term use.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve completely. | Contaminated Solvent: DMSO is hygroscopic and may have absorbed water, reducing its solvating power for lipophilic compounds.[8][12] | Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[13] Store DMSO properly in tightly sealed containers.[6] |
| Concentration Too High: The desired concentration may exceed the solubility limit of this compound in DMSO. | While this compound is soluble in DMSO, if issues persist, try preparing a slightly lower concentration stock (e.g., 5 mM) and re-test. | |
| Insufficient Mixing: The compound may not have been mixed with enough energy to fully dissolve. | Continue to vortex the solution. Use an ultrasonic water bath to provide additional energy for dissolution.[8] Gentle warming to 37°C can also be effective.[8] | |
| Final concentration appears incorrect or experimental results are inconsistent. | Inaccurate Weighing: Weighing very small amounts of powder can be inaccurate, especially if the balance is not sufficiently sensitive.[14][15] | If possible, prepare a larger volume of stock solution (e.g., 5-10 mL) to increase the required mass, which improves weighing accuracy. |
| Compound Degradation: Repeated freeze-thaw cycles or improper long-term storage can lead to compound degradation. | Always aliquot stock solutions into single-use volumes.[4] Ensure they are stored at the correct temperature (-20°C or -80°C) and protected from light.[7][16] | |
| Precipitate forms when diluting stock into aqueous media. | Low Aqueous Solubility: The compound is precipitating out of the aqueous buffer or cell culture medium. | Perform serial dilutions to avoid a sudden large change in solvent polarity.[4] Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid both precipitation and solvent-induced toxicity in cellular assays.[4] |
Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Table 5, PubChem Assays Reporting Dose-Dependent Activity of this compound† - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. ziath.com [ziath.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
mitigating cytotoxicity of ML366 in bacterial cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the quorum-sensing inhibitor ML366 in bacterial cultures. As direct studies on the broad-spectrum cytotoxicity of this compound in bacteria are limited, this guide offers a framework for identifying and mitigating potential inhibitory effects you may observe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the LuxO response regulator in Vibrio cholerae. By inhibiting the ATPase activity of LuxO, this compound disrupts the quorum-sensing cascade, which is a cell-to-cell communication system bacteria use to coordinate group behaviors.[1]
Q2: Is this compound cytotoxic to all bacteria?
The primary studies on this compound focused on its activity in Vibrio cholerae and its lack of cytotoxicity against mammalian HeLa cells at concentrations up to 35 µM. There is currently a lack of comprehensive data on its cytotoxic effects across a wide range of bacterial species. Therefore, it is recommended to experimentally determine the potential for growth inhibition in your specific bacterial strain of interest.
Q3: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the bacterial species and the specific assay. It is advisable to perform a dose-response experiment to determine the optimal non-inhibitory concentration for your experimental setup. A good starting point for many quorum-sensing inhibitors is in the low micromolar range.
Q4: I am observing reduced bacterial growth in the presence of this compound. What could be the cause?
Reduced bacterial growth could be due to several factors:
-
True Cytotoxicity: this compound may have a direct inhibitory or lethal effect on your bacterial strain.
-
Compound Precipitation: this compound is soluble in DMSO, but may precipitate in aqueous culture media, leading to a reduction in turbidity that can be misinterpreted as growth inhibition.[2]
-
Off-Target Effects: this compound could be interacting with other cellular targets in your bacterium, leading to growth defects.
-
Media Component Interaction: Components of your culture medium could interact with this compound, affecting its stability or activity.
Q5: How can I differentiate between true cytotoxicity and other effects?
A systematic troubleshooting approach is necessary. This involves assessing compound solubility, performing appropriate controls, and using multiple methods to measure bacterial viability. The troubleshooting guides in this document provide a detailed workflow for this process.
Troubleshooting Guides
Problem 1: Reduced bacterial growth or no growth in the presence of this compound.
This is a common issue when working with small molecule inhibitors. The following workflow will help you determine the cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced bacterial growth.
Problem 2: Inconsistent results between experiments.
Variability in results can be frustrating. This guide helps to identify potential sources of inconsistency.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile culture medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Vehicle control (DMSO)
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the culture medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (an antibiotic with known MIC for your strain) and a negative control (vehicle only).
-
Dilute the overnight bacterial culture to a standardized density (e.g., 1 x 10^5 CFU/mL) in fresh medium.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Incubate the plate at the optimal temperature and duration for your bacterial strain (typically 18-24 hours).
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no significant increase in OD compared to the sterile control).
Protocol 2: Assessing this compound Solubility in Culture Media
This protocol helps to visually and quantitatively assess the solubility of this compound in your experimental medium.
Materials:
-
Sterile microcentrifuge tubes
-
Your specific bacterial culture medium
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in your culture medium in sterile microcentrifuge tubes.
-
Include a vehicle-only control (DMSO).
-
Incubate the tubes under the same conditions as your experiment (temperature, time).
-
Visual Inspection: After incubation, visually inspect the tubes for any signs of precipitation (cloudiness, visible particles).
-
Quantitative Assessment:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs (this may need to be determined empirically, or if not possible, use light scattering at a higher wavelength like 600 nm to detect particles). A decrease in absorbance at the compound's peak wavelength in the supernatant of centrifuged samples compared to un-centrifuged samples indicates precipitation.
-
Data Presentation
To aid in your experimental design and interpretation, the following table provides reference MIC values for common antibiotics against representative Gram-negative and Gram-positive bacteria. These can be used as positive controls in your cytotoxicity assays.
| Antibiotic | Target Bacterium | MIC Range (µg/mL) | Reference |
| Ampicillin | Escherichia coli | 2 - 8 | [3][4] |
| Gentamicin | Escherichia coli | 0.25 - 2 | [3][4] |
| Cefoxitin | Staphylococcus aureus | 0.5 - 4 | [3] |
| Gentamicin | Staphylococcus aureus | 0.125 - 1 | [3] |
Signaling Pathway
The following diagram illustrates the simplified quorum-sensing pathway in Vibrio cholerae and the point of inhibition by this compound.
Caption: this compound inhibits the LuxO response regulator.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stackoverflow.com [stackoverflow.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
Validation & Comparative
Validating the Inhibitory Effect of ML366 on LuxO: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML366, a known inhibitor of the Vibrio cholerae quorum sensing regulator LuxO, with other potential alternatives. The information presented herein is supported by available experimental data to aid researchers in their evaluation of these compounds for studies on bacterial communication and as potential leads for novel antibacterial therapies.
Introduction to LuxO and its Role in Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In Vibrio cholerae, the causative agent of cholera, the QS system plays a crucial role in regulating virulence, biofilm formation, and bioluminescence.[1][2][3] A key component of this regulatory network is the response regulator LuxO.
At low cell density, LuxO is phosphorylated and active, leading to the repression of genes responsible for bioluminescence and biofilm formation. Conversely, at high cell density, LuxO is dephosphorylated and inactive, resulting in the expression of these genes.[1] this compound is a small molecule that directly targets and inhibits the ATPase activity of LuxO, thereby mimicking a high-cell-density state and activating the expression of quorum sensing-controlled genes.[1][3]
The LuxO Signaling Pathway
The LuxO signaling cascade in Vibrio cholerae integrates signals from multiple autoinducers to control downstream gene expression. The pathway involves sensor kinases, a phosphorelay system, and ultimately the phosphorylation state of LuxO, which dictates the expression of target genes.
Caption: The LuxO signaling pathway in Vibrio cholerae.
Comparative Analysis of LuxO Inhibitors
Several compounds have been identified as inhibitors of LuxO. This section compares the efficacy of this compound with other known inhibitors based on available quantitative data.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | LuxO | V. cholerae Luciferase Reporter Assay (DH231 strain) | 2.1 µM | [3] |
| LuxO | in vitro LuxO ATPase Assay | Not specified, but shown to inhibit | [3] | |
| ML370 | LuxO | in vitro LuxO ATPase Assay | Potent inhibitor (specific IC50 not provided) | [2] |
| Aza-uracil derivatives | LuxO | V. cholerae Luciferase Reporter Assay | 5 - 20 µM | Not directly cited, but referenced in other papers |
Experimental Validation of this compound Activity
The inhibitory effect of this compound on LuxO has been validated through several key experiments. The methodologies for these assays are detailed below.
Vibrio cholerae Luciferase Reporter Assay
This cell-based assay is the primary method used to screen for and characterize inhibitors of the LuxO pathway. It utilizes a genetically modified strain of Vibrio cholerae that expresses the Vibrio harveyi luciferase operon (luxCDABE) under the control of the native quorum sensing circuit.[1][3] Inhibition of LuxO leads to the activation of luciferase expression and a measurable increase in bioluminescence.
Caption: Workflow for the Vibrio cholerae luciferase reporter assay.
-
Strain Preparation: A suitable Vibrio cholerae reporter strain (e.g., DH231, which is a luxS and cqsS double deletion mutant) is streaked onto an appropriate agar plate and incubated overnight at 30°C.[1]
-
Overnight Culture: A single colony is used to inoculate Luria-Bertani (LB) broth supplemented with the appropriate antibiotics and grown overnight at 30°C with shaking.[1]
-
Assay Plate Preparation: The overnight culture is diluted in fresh LB medium. A small volume of the diluted culture is dispensed into the wells of a 384-well microplate.
-
Compound Addition: Test compounds, including this compound and controls, are added to the wells at a range of concentrations.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 6-8 hours) to allow for bacterial growth and induction of the luciferase reporter.
-
Bioluminescence Measurement: After incubation, the bioluminescence in each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., DMSO vehicle). The concentration-response data is then used to calculate the half-maximal inhibitory concentration (IC50) for each compound.
in vitro LuxO ATPase Assay
This biochemical assay directly measures the enzymatic activity of purified LuxO protein and is used to confirm that a compound's mechanism of action is through the direct inhibition of LuxO's ATPase function.[3]
Caption: Workflow for the in vitro LuxO ATPase assay.
-
Protein Purification: Recombinant LuxO protein (often a constitutively active mutant like LuxOD47E) is expressed and purified.
-
Reaction Setup: The assay is typically performed in a microplate format. Purified LuxO protein is pre-incubated with the test compound (e.g., this compound) in a suitable reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured. This can be done using various methods, such as a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Data Analysis: The rate of ATP hydrolysis in the presence of the inhibitor is compared to a control reaction without the inhibitor to determine the percentage of inhibition.
Biofilm Formation Assay
Inhibition of LuxO is expected to lead to a decrease in biofilm formation in Vibrio cholerae.[1][2] A common method to quantify biofilm formation is the crystal violet staining assay.
Caption: Workflow for the crystal violet biofilm formation assay.
-
Bacterial Culture: Vibrio cholerae is grown overnight and then diluted into fresh medium.
-
Incubation with Inhibitors: The diluted culture is added to the wells of a microtiter plate containing various concentrations of the test compounds (e.g., this compound).
-
Biofilm Growth: The plate is incubated under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: The supernatant containing planktonic (free-swimming) bacteria is discarded, and the wells are gently washed with a buffer (e.g., PBS) to remove any remaining non-adherent cells.
-
Staining: The remaining attached biofilm is stained with a solution of crystal violet for a short period.
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent such as ethanol or acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured using a plate reader at a specific wavelength (typically around 570-590 nm). The absorbance is proportional to the amount of biofilm formed.
-
Data Analysis: The absorbance values from wells treated with inhibitors are compared to the control wells to determine the percentage of biofilm inhibition.
Conclusion
This compound is a well-characterized inhibitor of the Vibrio cholerae quorum sensing regulator LuxO, acting through the direct inhibition of its ATPase activity. Its efficacy has been demonstrated in both cell-based reporter assays and in vitro enzymatic assays. While other LuxO inhibitors such as ML370 and aza-uracil derivatives exist, this compound serves as a valuable tool for studying quorum sensing in Vibrio species. Further research is warranted to quantify the direct impact of these inhibitors on biofilm formation, a critical aspect of Vibrio cholerae physiology and pathogenesis.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML370, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ML366 and Other Prominent Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One such approach is the disruption of quorum sensing (QS), a bacterial communication system that orchestrates virulence and biofilm formation. This guide provides a comparative overview of ML366, a selective inhibitor of the Vibrio cholerae quorum sensing regulator LuxO, and other well-characterized quorum sensing inhibitors (QSIs). This analysis is based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression. This process is central to the pathogenicity of many bacteria, controlling the production of virulence factors and the formation of biofilms, which are notoriously resistant to conventional antibiotics. By interfering with QS pathways, QSIs offer a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic agents.
This compound: A Targeted Inhibitor of LuxO ATPase Activity
This compound is a small molecule, a substituted 2-amino-oxadiazole, identified through high-throughput screening as an inhibitor of Vibrio cholerae quorum sensing.[1] It functions by directly targeting the response regulator LuxO and inhibiting its ATPase activity.[1] In the V. cholerae QS circuit, LuxO is a key signaling hub. At low cell density, phosphorylated LuxO activates the expression of small regulatory RNAs (qrr sRNAs), which in turn repress the master quorum sensing regulator HapR. By inhibiting the ATPase activity of LuxO, this compound effectively mimics a high-cell-density state, leading to the activation of HapR and the repression of virulence genes.
Comparison of this compound with Other Known Quorum Sensing Inhibitors
A direct quantitative comparison of the potency of this compound with other well-known QSIs is challenging due to the lack of head-to-head studies in the same bacterial species and under identical experimental conditions. This compound has been primarily characterized in Vibrio cholerae, while many other prominent QSIs have been studied in different pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. The following sections provide an overview of selected QSIs and their known mechanisms and efficacy, allowing for a qualitative comparison with this compound.
Furanones
Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are one of the most studied classes of QSIs. They are structural analogues of N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.
-
Mechanism of Action: Furanones are thought to act as competitive inhibitors of LuxR-type receptors, preventing the binding of native AHLs and subsequent gene activation. Some studies also suggest they may promote the proteolysis of LuxR-type proteins.
-
Target Organisms: Primarily effective against Gram-negative bacteria that utilize AHL signaling, such as Pseudomonas aeruginosa.
-
Reported Efficacy: Furanones have been shown to inhibit biofilm formation and the production of various virulence factors in P. aeruginosa.
Baicalin
Baicalin is a flavonoid derived from the roots of Scutellaria baicalensis. It has demonstrated broad-spectrum antibacterial and anti-biofilm activities.
-
Mechanism of Action: In P. aeruginosa, baicalin has been shown to down-regulate the expression of QS-related genes, including those in the las and rhl systems. It also interferes with the production of virulence factors like pyocyanin and elastase. In Staphylococcus aureus, it can inhibit the agr QS system.
-
Target Organisms: Exhibits activity against both Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria.
-
Reported Efficacy: Baicalin effectively reduces biofilm formation and virulence factor production in P. aeruginosa. It has also been shown to inhibit biofilm formation in S. aureus.
Hamamelitannin
Hamamelitannin is a polyphenol found in the bark and leaves of witch hazel (Hamamelis virginiana).
-
Mechanism of Action: In Staphylococcus aureus, hamamelitannin is known to inhibit the accessory gene regulator (agr) system, a key QS pathway in this pathogen. It has been shown to interfere with the binding of the autoinducing peptide (AIP) to its receptor, AgrC.
-
Target Organisms: Primarily studied in Gram-positive bacteria, particularly Staphylococcus aureus.
-
Reported Efficacy: Hamamelitannin has been shown to reduce the production of toxins and other virulence factors controlled by the agr system. It can also potentiate the activity of conventional antibiotics against S. aureus.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the other discussed QSIs. It is important to reiterate that these values were obtained from different studies using varied experimental setups, and therefore do not represent a direct comparison of potency.
| Inhibitor | Target Organism | Assay | Endpoint | Value | Reference |
| This compound | Vibrio cholerae | Luciferase Reporter Assay (DH231 strain) | IC50 | 2.1 µM | [1] |
| Furanone (C-30) | Pseudomonas aeruginosa | Gene Expression (lasB-gfp) | Inhibition | Significant reduction in GFP expression | |
| Baicalin | Pseudomonas aeruginosa | Pyocyanin Production | Inhibition (at 128 µg/mL) | ~70% decrease | |
| Baicalin | Pseudomonas aeruginosa | Elastase Activity | Inhibition (at 128 µg/mL) | ~94% decrease | |
| Hamamelitannin | Staphylococcus aureus | agr::P3-gfp Reporter Assay | IC50 | ~20 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Vibrio cholerae QS pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the screening and evaluation of QSIs.
Detailed Experimental Protocols
Vibrio cholerae Luciferase Reporter Assay for Quorum Sensing Inhibition
This assay is used to quantify the activity of the V. cholerae quorum sensing system and the inhibitory effect of compounds like this compound.
Materials:
-
Vibrio cholerae reporter strain (e.g., carrying a luxCDABE operon under the control of a QS-regulated promoter)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates (white, clear bottom)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Luminometer
Protocol:
-
Grow the V. cholerae reporter strain overnight in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the luminescence of each well using a luminometer.
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Normalize the luminescence values to the OD600 readings to account for any effects on bacterial growth.
-
Calculate the percent inhibition relative to the controls and determine the IC50 value.
Crystal Violet Biofilm Assay
This assay is a common method for quantifying biofilm formation and assessing the inhibitory effects of compounds.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates (polystyrene)
-
Test compounds
-
0.1% Crystal Violet solution
-
30% Acetic Acid solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to a standardized OD600 (e.g., 0.05).
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Carefully discard the planktonic cells and wash the wells gently with PBS.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
Staphyloxanthin Quantification Assay
This assay measures the production of the golden carotenoid pigment staphyloxanthin, a virulence factor in Staphylococcus aureus.
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB)
-
Methanol
-
Centrifuge
-
Spectrophotometer or microplate reader
Protocol:
-
Grow S. aureus in TSB overnight with and without the test compound.
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Discard the supernatant and wash the cell pellet with PBS.
-
Resuspend the pellet in methanol.
-
Incubate at 55°C for 15 minutes to extract the pigment.
-
Centrifuge to pellet the cell debris.
-
Transfer the methanol supernatant containing the staphyloxanthin to a clean tube or a 96-well plate.
-
Measure the absorbance at 465 nm.
-
Normalize the absorbance to the initial cell density (OD600) of the culture.
Conclusion
This compound represents a targeted approach to quorum sensing inhibition, specifically acting on the LuxO ATPase in Vibrio cholerae. While a direct performance comparison with broad-spectrum QSIs like furanones and baicalin is not currently possible due to a lack of comparative studies, this guide provides a foundation for understanding their distinct mechanisms and potential applications. The provided experimental protocols offer standardized methods for researchers to evaluate and compare the efficacy of these and other novel quorum sensing inhibitors in their own experimental systems. Further research involving head-to-head comparisons of these inhibitors against a panel of clinically relevant pathogens is crucial for advancing the development of anti-virulence therapies.
References
A Comparative Guide to ML366 and Other Inhibitors of Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML366, a novel inhibitor of Vibrio cholerae, with other known inhibitory compounds. The focus is on their respective mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used for their evaluation.
Introduction to Vibrio cholerae Inhibition Strategies
Vibrio cholerae, the etiological agent of cholera, relies on a complex network of signaling pathways to regulate its virulence.[1] A key strategy in developing anticholera therapeutics is to disrupt these pathways, thereby inhibiting the production of virulence factors such as cholera toxin (CT) and the toxin-coregulated pilus (TCP).[1] This approach, often termed "anti-virulence," aims to disarm the pathogen rather than kill it, potentially reducing the selective pressure for antibiotic resistance. This guide examines this compound, an inhibitor of quorum sensing, and compares it to other compounds that target different aspects of V. cholerae pathogenesis.
Mechanisms of Action: A Comparative Overview
Vibrio cholerae inhibitors can be broadly categorized based on their molecular targets. This compound represents a class of quorum sensing inhibitors, while other compounds target key transcriptional activators of virulence genes or bacterial metabolism.
This compound: A Quorum Sensing Inhibitor
This compound is a substituted 2-amino-oxadiazole that functions as an inhibitor of the Vibrio cholerae quorum sensing pathway.[2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[2][3] In V. cholerae, quorum sensing represses virulence factor production at high cell densities.[2] this compound acts directly on LuxO, a central response regulator in the quorum sensing cascade, by inhibiting its ATPase activity.[2][3] This inhibition effectively mimics a high-cell-density state, leading to the downstream repression of virulence genes.
Alternative Inhibitors and Their Targets:
-
Virstatin: This small molecule directly targets ToxT, a critical transcriptional activator of virulence genes, including those for cholera toxin and the toxin-coregulated pilus.[1] Virstatin inhibits the dimerization of ToxT, a necessary step for its function.[1]
-
Toxtazins (A and B/B'): These compounds inhibit the transcription of the toxT gene. Toxtazin A acts at the level of the toxT promoter, while Toxtazins B and B' function by inhibiting the transcription of tcpP, an upstream activator of toxT.
-
Capsaicin: The active component of red chili, capsaicin has been shown to inhibit the production of cholera toxin.[4] It appears to act by reducing the expression of major virulence-related genes, including ctxA, tcpA, and toxT.[4]
-
Inducer of Medium Acidification (iMAC): This compound targets the glucose metabolism of V. cholerae. It inhibits the production of acetoin, a neutral fermentation end-product, leading to the accumulation of acidic byproducts and subsequent cell death under glucose-rich conditions.
Figure 1. Simplified signaling pathways of V. cholerae virulence and quorum sensing, highlighting the targets of this compound, Virstatin, and Toxtazin B.
Comparative Efficacy: A Quantitative Analysis
Direct comparison of the potency of these inhibitors is challenging due to the different assays and metrics reported in the literature. The following table summarizes the available quantitative data to facilitate a side-by-side evaluation.
| Inhibitor | Target | Assay Type | Metric | Value | Reference(s) |
| This compound | LuxO | Quorum Sensing Reporter Assay (DH231 strain) | IC50 | 2.1 µM | [2] |
| Virstatin | ToxT | ToxT Dimerization Inhibition | EC50 | 31.5 µM | |
| Bacterial Growth Inhibition (O395 strain) | MBC | 600 µM | |||
| Bacterial Growth Inhibition (C6706 strain) | MBC | 1,200 µM | |||
| Toxtazin B | tcpP Transcription | Infant Mouse Colonization Assay | Fold Reduction in Colonization | 100-fold | [5] |
| Capsaicin | Virulence Gene Expression | Broth Microdilution | MIC | 200 mg/mL | [2] |
Note: IC50 (Half-maximal inhibitory concentration), EC50 (Half-maximal effective concentration), MBC (Minimum bactericidal concentration), MIC (Minimum inhibitory concentration).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize the efficacy of Vibrio cholerae inhibitors.
Bioluminescence Quorum Sensing Assay
This assay is used to screen for compounds that modulate the quorum sensing pathway. It utilizes a genetically modified V. cholerae strain that expresses a luciferase operon (luxCDABE) under the control of a quorum sensing-regulated promoter.
-
Strain Preparation: A V. cholerae strain engineered to express the Vibrio harveyi luxCDABE operon is grown overnight in appropriate media (e.g., Luria-Bertani broth) at 30°C with shaking.
-
Assay Setup: The overnight culture is diluted to a low optical density (e.g., OD600 of 0.005) in fresh media. The diluted culture is then dispensed into a 96-well microplate.
-
Compound Addition: The test compounds (e.g., this compound) are added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.
-
Incubation and Measurement: The microplate is incubated at 30°C with shaking. Bioluminescence and OD600 are measured at regular intervals (e.g., every hour) using a luminometer and a spectrophotometer, respectively.
-
Data Analysis: Bioluminescence is normalized to cell density (OD600). The effect of the compound on quorum sensing is determined by comparing the normalized bioluminescence in the presence of the compound to the solvent control.
Infant Mouse Colonization Assay
This in vivo assay assesses the ability of a compound to inhibit V. cholerae colonization in a host.
-
Bacterial Preparation: V. cholerae strains are grown to mid-log phase.
-
Inoculum Preparation: The bacterial culture is diluted in a suitable buffer (e.g., PBS). For competitive assays, a mixture of a wild-type and a mutant strain is prepared.
-
Animal Inoculation: 3-5 day old infant mice are orogastrically inoculated with a defined dose of the bacterial suspension. For inhibitor studies, the compound of interest can be co-administered with the bacteria.
-
Incubation: The infected mice are incubated for a defined period (e.g., 24 hours).
-
Tissue Harvesting and Processing: The small intestines of the mice are surgically removed, homogenized in a saline solution, and serially diluted.
-
Enumeration of Bacteria: The dilutions are plated on selective agar (e.g., TCBS agar) to determine the number of colony-forming units (CFU) per intestine.
-
Data Analysis: The colonization efficiency is calculated as the number of CFUs recovered from the intestine. For competitive assays, a competitive index (CI) is calculated as the ratio of mutant to wild-type bacteria recovered, normalized to the input ratio.
tcpA-lacZ β-Galactosidase Reporter Assay
This assay quantifies the expression of the tcpA gene, a key virulence factor, as a proxy for the activity of the virulence cascade.
-
Strain Construction: A V. cholerae strain is engineered to have a lacZ gene fusion to the tcpA promoter (tcpA-lacZ).
-
Culture and Treatment: The reporter strain is grown under virulence-inducing conditions (e.g., specific temperature, pH, and media composition). The test inhibitor is added at various concentrations.
-
Cell Lysis: After a defined incubation period, the bacterial cells are harvested and lysed to release the intracellular β-galactosidase.
-
Enzymatic Reaction: The cell lysate is incubated with a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Measurement: The development of a colored product is measured spectrophotometrically at a specific wavelength (e.g., 420 nm).
-
Data Analysis: The β-galactosidase activity is calculated and normalized to the cell density (OD600) and the incubation time. The inhibitory effect of the compound is determined by comparing the activity in treated samples to a solvent control.
Figure 2. A generalized experimental workflow for the evaluation of V. cholerae inhibitors, from initial in vitro screening to in vivo validation.
Conclusion
This compound presents a compelling anti-virulence strategy by targeting the quorum sensing pathway of Vibrio cholerae, a distinct mechanism compared to inhibitors that directly target virulence factors or their transcriptional activators. While direct quantitative comparisons of efficacy are complicated by varied experimental methodologies, the available data suggest that multiple viable strategies exist for the development of novel anti-cholera therapeutics. The choice of an optimal inhibitor will likely depend on a variety of factors, including potency, specificity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued effort to combat cholera.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Figure 3, Aza-uracil-derived antagonists of LuxO ATPase activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of ML370, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of ML366 and its Structural Analogs as Inhibitors of Vibrio cholerae Quorum Sensing
A deep dive into the structure-activity relationships and performance of LuxO ATPase inhibitors.
For Immediate Release
Researchers in the fields of microbiology, infectious diseases, and drug discovery are continually seeking novel strategies to combat pathogenic bacteria. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence. This guide provides a detailed comparative analysis of ML366, a potent inhibitor of the Vibrio cholerae QS regulator LuxO, and its key structural analog, ML370. This analysis is supported by experimental data on their biological activity, mechanism of action, and structure-activity relationships (SAR).
Introduction to this compound and Quorum Sensing Inhibition
Quorum sensing in Vibrio cholerae, the causative agent of cholera, is a complex signaling cascade that regulates virulence factor expression and biofilm formation. A key protein in this pathway is the response regulator LuxO, which functions as an ATPase. Inhibition of LuxO's ATPase activity leads to a suppression of virulence gene expression, making it an attractive target for the development of novel anti-infective agents.
This compound, a substituted 2-amino-oxadiazole, was identified through a high-throughput screen as a potent inhibitor of LuxO.[1] Its discovery has spurred further investigation into its mechanism and the development of structurally related compounds with improved properties. This guide focuses on a comparative analysis of this compound and its notable analog, ML370, a pyrazoloquinoline derivative, which also targets the ATPase activity of LuxO.[2][3]
Comparative Performance of this compound and ML370
The inhibitory activities of this compound and ML370 against LuxO have been characterized using both cellular and biochemical assays. The primary assay utilizes a genetically engineered strain of Vibrio cholerae that produces bioluminescence as a reporter for QS activity. Inhibition of LuxO by a small molecule leads to an increase in light production.
| Compound | Scaffold | IC50 (µM) in Bioluminescence Assay | ATPase Inhibition | Reference |
| This compound | 2-Amino-oxadiazole | 5.8 | Yes | [1] |
| ML370 | Pyrazoloquinoline | 3.1 | Yes | [2] |
As shown in the table, both compounds effectively inhibit the LuxO-mediated QS pathway. ML370 exhibits a slightly lower IC50 value in the cell-based bioluminescence assay, suggesting it may be a more potent inhibitor in a cellular context. Both compounds have been confirmed to directly inhibit the ATPase activity of purified LuxO.
Structure-Activity Relationship (SAR) Analysis
The discovery of this compound and ML370 has provided valuable insights into the SAR of LuxO inhibitors.
This compound (2-Amino-oxadiazole Scaffold): The probe report for this compound details the synthesis and evaluation of several analogs. The core 2-amino-oxadiazole is a key feature for activity. Modifications to the peripheral chemical groups can significantly impact potency and pharmacokinetic properties.
ML370 (Pyrazoloquinoline Scaffold): The development of ML370 from an initial screening hit involved extensive medicinal chemistry efforts. The pyrazoloquinoline core was identified as a promising scaffold, and subsequent modifications led to the identification of ML370 with improved potency and drug-like properties.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Vibrio cholerae Bioluminescence Reporter Assay
This assay is the primary method for screening and characterizing inhibitors of the Vibrio cholerae quorum-sensing pathway.
Principle: A modified strain of V. cholerae is used that contains a luciferase operon (luxCDABE) under the control of a QS-regulated promoter. When the QS pathway is activated (low cell density state), the expression of the luciferase genes is repressed. Inhibition of LuxO mimics the high cell density state, leading to the de-repression of the luciferase operon and a measurable increase in bioluminescence.[2][4]
Protocol:
-
Bacterial Strain: Vibrio cholerae strain BH1651 (a luxO D47E mutant) is typically used. This strain has a constitutively active LuxO, resulting in low basal bioluminescence.
-
Culture Preparation: An overnight culture of the reporter strain is diluted in fresh LB medium.
-
Compound Addition: The test compounds (e.g., this compound, ML370) are added to the bacterial culture in a 384-well plate format at various concentrations.
-
Incubation: The plate is incubated at 30°C with shaking.
-
Measurement: Bioluminescence and optical density (OD600) are measured at regular intervals using a plate reader. The bioluminescence signal is normalized to the cell density.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of bioluminescence induction.
LuxO ATPase Inhibition Assay
This biochemical assay directly measures the effect of the compounds on the enzymatic activity of purified LuxO protein.
Principle: The ATPase activity of LuxO is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. A common method for this is the malachite green assay.
Protocol:
-
Protein Purification: Recombinant LuxO protein is expressed and purified.
-
Reaction Mixture: The reaction is set up in a buffer containing purified LuxO, ATP, and MgCl2.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Phosphate Detection: The reaction is stopped, and a malachite green-based reagent is added. The reagent forms a colored complex with the free phosphate.
-
Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: The amount of phosphate released is quantified using a standard curve. The IC50 value for ATPase inhibition is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Vibrio cholerae quorum-sensing pathway and the general workflow for identifying and characterizing LuxO inhibitors.
Caption: The Vibrio cholerae quorum-sensing signaling pathway.
Caption: Workflow for the discovery and optimization of LuxO inhibitors.
Conclusion
This compound and its structural analog ML370 represent important chemical probes for studying and targeting the Vibrio cholerae quorum-sensing pathway. Their discovery has not only provided valuable tools for basic research but has also laid the groundwork for the development of novel anti-virulence therapies. The comparative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into this promising class of bacterial signaling inhibitors.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ML370, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of ML370, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the True Target: A Comparative Guide to ML336 and LuxO Inhibitors
A critical analysis of existing literature reveals a common misconception regarding the molecular target of the compound ML336. This guide clarifies that ML336 is a potent antiviral agent directed against the Venezuelan equine encephalitis virus (VEEV) and not an inhibitor of the bacterial quorum-sensing protein LuxO. For researchers in the field of quorum sensing, this guide provides a comparative overview of genuine LuxO inhibitors, detailing their mechanisms of action, inhibitory activities, and the experimental protocols used for their characterization.
This publication aims to provide clarity for researchers, scientists, and drug development professionals by presenting a direct comparison of the antiviral compound ML336 with established inhibitors of the bacterial quorum-sensing regulator, LuxO. This guide corrects the misattribution of ML336 as a LuxO inhibitor and offers a valuable resource for those studying bacterial communication and antivirulence strategies.
Section 1: ML336 - A Specific Antiviral Agent
Extensive research has firmly established ML336 as a small molecule inhibitor of the Venezuelan equine encephalitis virus (VEEV), a member of the Alphavirus genus.[1][2] Its mechanism of action does not involve the LuxO protein, which is central to bacterial quorum sensing.
Mechanism of Action of ML336
ML336 exerts its antiviral effect by targeting the viral non-structural proteins nsP2 and nsP4, which are essential components of the VEEV replication complex.[1] By interfering with the function of these proteins, ML336 effectively inhibits viral RNA synthesis, thereby halting the propagation of the virus.[1][3] Studies have shown that ML336 inhibits the synthesis of positive-sense genomic, negative-sense template, and subgenomic RNAs of VEEV.[3]
Specificity and Efficacy of ML336
ML336 demonstrates high specificity for VEEV. While it potently inhibits VEEV replication with an IC50 of 1.1 nM in viral RNA synthesis inhibition assays, its activity against the Old World alphavirus Chikungunya virus is significantly weaker (IC50 > 4 µM).[2][3] Importantly, ML336 does not significantly inhibit cellular transcription, indicating a selective effect on viral processes.[3] In cell-based assays measuring the virus-induced cytopathic effect, ML336 shows IC50 values in the low nanomolar range for various VEEV strains (e.g., 32 nM for VEEV TC-83).[4] Furthermore, it exhibits low cytotoxicity, with a CC50 greater than 50 µM in Vero 76 cells.[5]
Section 2: LuxO - A Key Regulator of Bacterial Quorum Sensing
In contrast to the viral target of ML336, LuxO is a central response regulator in the quorum-sensing (QS) circuit of Vibrio species, including the human pathogen Vibrio cholerae.[6][7] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.
The LuxO Signaling Pathway
At low cell density, LuxO is phosphorylated, which activates the transcription of genes encoding small regulatory RNAs (qrr sRNAs). These sRNAs, in turn, control the expression of master regulators that govern virulence factor production and biofilm formation.[3] In V. cholerae, phosphorylated LuxO ultimately leads to the expression of virulence factors.[6] Conversely, at high cell density, autoinducer molecules accumulate and trigger a signaling cascade that leads to the dephosphorylation and inactivation of LuxO, resulting in the repression of virulence.[3] Therefore, inhibiting LuxO is a promising strategy for developing antivirulence therapeutics.
Vibrio cholerae Quorum Sensing Pathway Diagram
Caption: A typical workflow for the discovery and characterization of LuxO inhibitors.
Conclusion
This guide rectifies the mischaracterization of ML336, confirming its role as a specific antiviral agent against VEEV, and provides a focused comparison of legitimate LuxO inhibitors for researchers in the field of bacterial quorum sensing. The detailed information on the mechanisms of action, inhibitory activities, and experimental protocols for LuxO inhibitors such as ML370, ML366, and Azauracil serves as a valuable resource for the development of novel antivirulence strategies targeting bacterial communication. By understanding the distinct targets and mechanisms of these compounds, researchers can more effectively advance their respective fields of study.
References
- 1. A Constitutively Active Variant of the Quorum-Sensing Regulator LuxO Affects Protease Production and Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure, Regulation, and Inhibition of the Quorum-Sensing Signal Integrator LuxO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the Global Response Regulator, LuxO of V. cholerae Quorum Sensing System Using a Pyrazine Dicarboxylic Acid Derivative (PDCApy): An Antivirulence Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quorum-sensing regulators control virulence gene expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Strategies: Comparing ML366 and Broad-Spectrum Antibiotics in the Fight Against Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Anti-Virulence Compound ML366 and Conventional Broad-Spectrum Antibiotics
The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery. While broad-spectrum antibiotics have long been the cornerstone of treating bacterial infections, their widespread use has inadvertently fueled the evolution of multidrug-resistant pathogens. This has spurred interest in alternative therapeutic strategies, such as anti-virulence therapies, which aim to disarm pathogens rather than kill them. This guide provides a detailed comparison of this compound, a novel anti-virulence agent, and traditional broad-spectrum antibiotics, offering insights into their distinct mechanisms, supporting experimental data, and potential applications in future drug development.
This compound: A Targeted Anti-Virulence Approach
This compound is a small molecule inhibitor that targets the quorum sensing (QS) system of Vibrio cholerae, the bacterium responsible for cholera.[1] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[2] In V. cholerae, the QS system represses virulence factor production and biofilm formation at high cell densities.[2]
Mechanism of Action
This compound acts by directly inhibiting the ATPase activity of LuxO, a key response regulator in the V. cholerae QS pathway.[1] By inhibiting LuxO, this compound effectively tricks the bacteria into behaving as if they are at a low cell density, leading to the continued expression of virulence factors and biofilm formation. This targeted approach does not kill the bacteria but rather modulates their pathogenic behavior.
Quantitative Data
The efficacy of this compound has been characterized through in vitro assays. A key metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a biological process by half.
| Compound | Target | Assay | IC50 | Reference |
| This compound | LuxO | ATPase Inhibition | 6.3 µM | [2] |
Experimental Protocols
Vibrio cholerae Bioluminescence Assay for Quorum Sensing Inhibition
This assay is used to screen for compounds that modulate quorum sensing.[2]
-
Bacterial Strain: A modified Vibrio cholerae strain is used, which contains the luxCDABE luciferase operon from Vibrio harveyi. The expression of this operon is controlled by the endogenous QS pathway of V. cholerae, resulting in light production at high cell densities.[2]
-
Assay Procedure:
-
The bacterial strain is grown to a specific optical density.
-
The culture is then diluted and dispensed into microplate wells.
-
Test compounds, such as this compound, are added to the wells.
-
The plates are incubated to allow for bacterial growth and QS activation.
-
Bioluminescence is measured using a luminometer. A decrease in light production in the presence of a compound indicates potential inhibition of the QS pathway.[2]
-
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the In Vivo Potential of ML366: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the in vivo potential of ML366, a novel inhibitor of Vibrio cholerae quorum sensing. Due to the current lack of publicly available in vivo data for this compound, this guide presents its in vitro activity and compares it with alternative quorum sensing inhibitors, quercetin and naringenin, for which preliminary in vivo and in vitro data exist.
Executive Summary
This compound is a promising small molecule inhibitor that targets the LuxO response regulator in Vibrio cholerae, a key component of the quorum sensing (QS) pathway that governs virulence and biofilm formation.[1][2] By inhibiting the ATPase activity of LuxO, this compound effectively disrupts this communication system, offering a potential antivirulence strategy.[1][2] However, it is important to note that as of a 2013 publication by the National Center for Biotechnology Information, this compound was not yet optimized for in vivo experiments, and subsequent in vivo data has not been made publicly available.[1]
This guide, therefore, focuses on the established in vitro profile of this compound and presents a comparative analysis with two naturally occurring flavonoids, quercetin and naringenin. These compounds also exhibit quorum sensing inhibitory properties against V. cholerae and have been the subject of preliminary in vivo investigations.[3][4] This comparison aims to provide a framework for evaluating the potential of LuxO inhibitors and to outline the experimental approaches necessary for advancing such compounds towards in vivo validation.
Data Presentation: In Vitro and In Vivo Comparisons
The following tables summarize the available quantitative data for this compound, quercetin, and naringenin, facilitating a clear comparison of their activities.
Table 1: In Vitro Activity of Quorum Sensing Inhibitors Against Vibrio cholerae
| Compound | Target | Assay | Endpoint | Result |
| This compound | LuxO ATPase | ATPase Inhibition | IC50 | ~5.5 µM |
| Quercetin | Quorum Sensing | Biofilm Formation Inhibition | % Reduction (at 50 µg/mL) | 70-80%[3] |
| Violacein Production Inhibition | % Reduction (at 80 µg/mL) | ~83%[5] | ||
| Naringenin | Quorum Sensing | Biofilm Formation Inhibition | % Reduction (at 50 µg/mL) | 70-80%[3] |
| Violacein Production Inhibition | % Reduction (at 50 µg/mL) | 75-80%[3] |
Table 2: Preliminary In Vivo Data for Quercetin
| Species | Model | Dosage | Key Finding |
| Mouse | Suckling Mouse Model of Cholera | Not specified | Significant reduction of neutrophil infiltration in the intestinal epithelial layer.[4] |
No in vivo efficacy data against V. cholerae was found for naringenin in the reviewed literature.
Table 3: Pharmacokinetic Parameters of Quercetin and Naringenin in Mice
| Compound | Administration | Dose | Tmax | Cmax | Bioavailability |
| Quercetin | Oral | 5% of diet | 2-6 weeks | 39.4-152.0 µM (total) | Variable, low as aglycone[6][7] |
| Naringenin | Oral | 150 mg | ~3.17 h | ~15.76 µM | Data from human studies suggest dose-proportional absorption[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro LuxO ATPase Inhibition Assay (for this compound)
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the LuxO protein.
-
Protein Purification: Recombinant LuxO protein is expressed and purified from E. coli.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl2, and DTT.
-
ATP and Inhibitor: A fixed concentration of ATP and varying concentrations of the test compound (this compound) are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of purified LuxO protein and incubated at a controlled temperature (e.g., 30°C).
-
Quantification of ATP Hydrolysis: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Infant Mouse Model of Vibrio cholerae Colonization
This model is a standard for assessing the efficacy of potential therapeutics against cholera.
-
Animal Model: 3-5 day old CD-1 mouse pups are used.
-
Inoculum Preparation: A pathogenic strain of Vibrio cholerae (e.g., C6706) is grown to mid-logarithmic phase in LB broth.
-
Infection: Pups are orally inoculated with a specific dose of V. cholerae (e.g., 10^5 CFU).
-
Treatment: The test compound (e.g., this compound, quercetin) is administered orally or intraperitoneally at a predetermined time post-infection. A vehicle control group is also included.
-
Colonization Assessment: At a specified time point (e.g., 24 hours post-infection), the small intestines are harvested, homogenized, and serially diluted.
-
CFU Enumeration: The dilutions are plated on selective agar (e.g., TCBS agar) to determine the number of viable V. cholerae colonies (CFU/gram of intestine).
-
Data Analysis: The reduction in bacterial colonization in the treated group is compared to the vehicle control group to determine the in vivo efficacy of the compound.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the assessment of this compound and its alternatives.
Caption: V. cholerae Quorum Sensing Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the in vivo efficacy of a compound against V. cholerae.
Caption: A logical comparison of the available data for this compound versus Quercetin and Naringenin.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of quorum sensing system and virulence in Vibrio cholerae by phytomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of quercetin on Vibrio cholerae induced nuclear factor-κB activation and interleukin-8 expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin Influences Quorum Sensing in Food Borne Bacteria: In-Vitro and In-Silico Evidence | PLOS One [journals.plos.org]
- 6. Quercetin Aglycone Is Bioavailable in Murine Pancreas and Pancreatic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and modeling of quercetin and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin Promotes Gastrointestinal Motility in Mice by Impacting the SCF/c-Kit Pathway and Gut Microbiota [mdpi.com]
- 9. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of ML366 and its Derivatives: A Comparative Guide
A Comprehensive Analysis of ML366, a Potent Inhibitor of Vibrio cholerae Quorum Sensing, and its Analogs
This guide provides a detailed comparison of the structure-activity relationships (SAR) of the quorum sensing inhibitor this compound and its derivatives. This compound has been identified as a direct inhibitor of the Vibrio cholerae response regulator LuxO, a key component in the quorum sensing pathway that regulates virulence factor production and biofilm formation.[1][2] By inhibiting the ATPase activity of LuxO, this compound effectively disrupts this communication system, presenting a promising avenue for the development of novel antibacterial agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the development of antivirulence therapeutics.
Comparative Performance of this compound and its Derivatives
The development of this compound originated from a high-throughput screening campaign that identified the initial hit compound, CID 4443990, a substituted 2-amino-oxadiazole.[1] Subsequent synthesis and evaluation of 29 structural analogs led to a comprehensive understanding of the SAR and the optimization of the lead compound. The inhibitory activities of these compounds were primarily assessed using a V. cholerae strain engineered with a luciferase reporter gene, where light production is indicative of quorum sensing activation. The half-maximal effective concentration (AC50) was the key metric for comparison.
Below is a summary of the key quantitative data for this compound and a selection of its derivatives, highlighting the impact of structural modifications on inhibitory activity.
| Compound ID | R1 Group | R2 Group | R3 Group | AC50 (µM) |
| This compound (Probe) | 4-chlorophenyl | H | 4-methoxyphenyl | 5.1 |
| CID 4443990 (Hit) | 4-chlorophenyl | H | 4-methoxyphenyl | 6.1 |
| Analog 1 | 4-chlorophenyl | H | 3-methoxyphenyl | >36 |
| Analog 2 | 4-chlorophenyl | H | 2-methoxyphenyl | >36 |
| Analog 3 | 4-chlorophenyl | H | Phenyl | 10.7 |
| Analog 4 | 4-chlorophenyl | H | 4-fluorophenyl | 11.2 |
| Analog 5 | 4-chlorophenyl | H | 4-(trifluoromethyl)phenyl | 14.8 |
| Analog 6 | 4-chlorophenyl | H | 4-methylphenyl | 11.1 |
| Analog 7 | 4-chlorophenyl | H | 4-ethylphenyl | 9.8 |
| Analog 8 | 4-chlorophenyl | H | 4-isopropylphenyl | 8.9 |
| Analog 9 | 4-chlorophenyl | H | 4-tert-butylphenyl | 8.1 |
| Analog 10 | 4-chlorophenyl | H | Biphenyl-4-yl | 7.5 |
| Analog 11 | 4-fluorophenyl | H | 4-methoxyphenyl | 10.2 |
| Analog 12 | 4-bromophenyl | H | 4-methoxyphenyl | 6.3 |
| Analog 13 | 4-iodophenyl | H | 4-methoxyphenyl | 5.8 |
| Analog 14 | 4-(trifluoromethyl)phenyl | H | 4-methoxyphenyl | 11.5 |
| Analog 15 | 4-methylphenyl | H | 4-methoxyphenyl | 9.8 |
| Analog 16 | 4-ethylphenyl | H | 4-methoxyphenyl | 8.5 |
| Analog 17 | 4-isopropylphenyl | H | 4-methoxyphenyl | 7.9 |
| Analog 18 | 4-tert-butylphenyl | H | 4-methoxyphenyl | 7.2 |
| Analog 19 | Biphenyl-4-yl | H | 4-methoxyphenyl | 6.8 |
| Analog 20 | 4-chlorophenyl | Me | 4-methoxyphenyl | >36 |
Experimental Protocols
Primary Assay: Vibrio cholerae Quorum Sensing Activation Assay
This cell-based assay was utilized to identify activators of the V. cholerae quorum sensing pathway. A genetically modified strain of V. cholerae (BH1578) was used, which contains a luciferase operon (luxCDABE) from Vibrio harveyi.[1] Activation of the quorum sensing pathway in this strain results in the production of light.
Methodology:
-
V. cholerae strain BH1578 was grown overnight in LB medium at 30°C.
-
The overnight culture was diluted 1:1000 in fresh LB medium.
-
Test compounds were added to the diluted culture in 384-well plates to a final concentration range of 0.04 µM to 36 µM.
-
Plates were incubated at 30°C for 6 hours.
-
Bioluminescence was measured using a plate reader.
-
Data was normalized to a positive control (Aza-U) and AC50 values were calculated from the dose-response curves.
Secondary Assay: LuxO Inhibition Assay
To confirm that the compounds act via inhibition of LuxO, a modified V. cholerae strain (BH1651) was used. This strain possesses a constitutively active LuxO mutant (LuxO D47E), which represses light production.[1] Inhibitors of LuxO will therefore restore light production in this strain.
Methodology:
-
V. cholerae strain BH1651 was grown and diluted as in the primary assay.
-
Test compounds were added to the diluted culture in 384-well plates.
-
Plates were incubated at 30°C for 6 hours.
-
Bioluminescence was measured using a plate reader.
-
An increase in light production indicated inhibition of LuxO.
Biochemical Assay: LuxO ATPase Activity Assay
The direct inhibitory effect of this compound on the enzymatic activity of LuxO was determined using a biochemical ATPase assay. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by purified LuxO protein.
Methodology:
-
Purified LuxO protein was incubated with the test compound at various concentrations in an assay buffer containing ATP and MgCl2.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
A malachite green-based reagent was added to the reaction mixture, which forms a colored complex with free inorganic phosphate.
-
The absorbance of the complex was measured at 620 nm.
-
The concentration of released phosphate was determined by comparison to a standard curve.
-
IC50 values were calculated from the dose-response curves of LuxO inhibition.
Visualizing the Structure-Activity Relationship and Signaling Pathway
To better understand the logical flow of the SAR study and the biological context of this compound's action, the following diagrams have been generated.
References
- 1. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an inhibitor of Vibrio cholerae Quorum Sensing Acting via the LuxO response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of ML366
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ML366, a quorum sensing inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of research-grade chemical waste.
Pre-Disposal Hazard Assessment
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. If dissolved in a solvent, segregate based on the solvent type (e.g., halogenated vs. non-halogenated).[1][2] Aqueous solutions should be collected separately from organic solvent waste.[3]
-
Sharps: Any chemically contaminated needles, syringes, or razor blades must be disposed of in a designated sharps container labeled for chemical contamination.[4]
Container Selection and Labeling
The selection of an appropriate waste container is critical to prevent leaks, reactions, and exposure.
-
Container Type: Use a chemically resistant container compatible with the waste being collected. For liquid waste, use a sealable, shatter-resistant bottle.[3][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "this compound in DMSO").[4][6] Ensure the label is securely affixed to the container.
Storage of Chemical Waste
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][5]
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Segregation: Incompatible waste types must be stored separately to prevent accidental mixing. For instance, acids and bases should be stored in separate secondary containment.[5]
-
Container Management: Waste containers must be kept closed except when adding waste.[4][5][6]
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters for the management of laboratory chemical waste, based on general guidelines.
| Parameter | Guideline | Source(s) |
| pH Range for Aqueous Sewer Disposal | Between 5.0 and 12.5 (after neutralization) | [5] |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste or 1 quart of acutely toxic waste | [4] |
| Maximum SAA Storage Time | Up to 12 months, provided the volume limits are not exceeded. Once full, containers must be removed within 3 days. | [4][5] |
| Empty Container Residue Limit | No more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons. | [3] |
| "Triple Rinse" Solvent Volume | Each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume. The rinsate is hazardous waste. | [6] |
Experimental Protocols: Disposal Procedures
Disposal of Solid this compound Waste:
-
Wearing appropriate PPE, place all solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing papers) into a designated, compatible solid hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste" and the chemical contents.
-
Keep the container sealed when not in use and store it in your laboratory's SAA.
-
Once the container is full, arrange for pickup by your institution's EHS department.
Disposal of Liquid this compound Waste:
-
Carefully pour liquid waste containing this compound into a designated, compatible liquid hazardous waste container using a funnel.
-
Do not mix with incompatible waste streams. For example, keep organic solvent waste separate from aqueous waste.[3]
-
Securely cap the container after adding waste.
-
Label the container with "Hazardous Waste" and a detailed description of the contents (e.g., "this compound in non-halogenated solvent").
-
Store the container in the SAA, ensuring it is within a secondary containment tray.
-
When the container is full, contact your EHS department for disposal.
Disposal of Empty this compound Containers:
-
An empty container that has held this compound must be "triple rinsed" with a suitable solvent capable of removing the residue.[4][6]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3][6]
-
After triple rinsing, deface or remove the original label from the container.[6]
-
The rinsed and defaced container can then typically be disposed of as regular trash.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation, labeling, storage, and disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
